3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
3-(3-nitrophenyl)-5-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-4-10-12-11(13-17-10)8-5-3-6-9(7-8)14(15)16/h3,5-7H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRZRQYMFZIGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674502 | |
| Record name | 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-02-6 | |
| Record name | 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole: Physicochemical Properties and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties make it a valuable scaffold in the design of novel therapeutic agents.[1] The stability of the ring system and its capacity for diverse substitutions at the 3- and 5-positions allow for the fine-tuning of physicochemical and pharmacological properties.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][3] This guide provides a detailed examination of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, a specific derivative with potential for further investigation in drug discovery programs.
Physicochemical Properties of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
| Property | Predicted Value/Range | Rationale and Key Considerations |
| Molecular Formula | C₁₁H₁₁N₃O₃ | Derived from the chemical structure. |
| Molecular Weight | 233.22 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | Moderately high | The presence of the aromatic nitrophenyl group and the crystalline nature of similar small molecules suggest a melting point likely above 100°C. Substitution on the oxadiazole ring generally influences melting and boiling points.[4] |
| Boiling Point (°C) | High | Expected to be high due to the molecular weight and polar functional groups, likely requiring vacuum distillation to prevent decomposition. |
| Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate) | The propyl group provides some lipophilicity, but the polar nitro group and the oxadiazole ring will limit aqueous solubility. The overall character is expected to be lipophilic. The solubility of oxadiazoles in water is determined by the nature of the substituents on the heterocyclic ring.[4] |
| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | This predicted range suggests a good balance between lipophilicity and hydrophilicity, which is often desirable for oral drug candidates. The nitrophenyl group increases lipophilicity, while the oxadiazole and nitro functionalities add some polarity. |
| pKa | Weakly basic | The nitrogen atoms in the 1,2,4-oxadiazole ring are weakly basic. The electron-withdrawing effect of the 3-nitrophenyl group would further decrease the basicity of the ring nitrogens. |
Synthetic Pathway and Experimental Protocols
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the chemical literature. A common and efficient method involves the reaction of an amidoxime with a carboxylic acid or its derivative.[3]
Proposed Synthetic Route
The synthesis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole can be achieved via a two-step process starting from 3-nitrobenzonitrile.
Sources
Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction, underpins structure-activity relationship (SAR) studies, informs the design of new therapeutic agents, and provides critical insights into the physicochemical properties of a compound. This guide provides an in-depth, technical walkthrough of the crystal structure analysis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, a representative member of the medicinally significant 1,2,4-oxadiazole class of heterocyclic compounds.
While a specific crystal structure for this exact molecule is not publicly available as of this writing, this guide will delineate the comprehensive workflow, from synthesis to structural elucidation and interpretation, that a crystallographer would undertake. This self-validating methodology, grounded in established protocols and scientific reasoning, serves as an authoritative framework for the analysis of novel 1,2,4-oxadiazole derivatives.
The Rationale: Why 1,2,4-Oxadiazoles Warrant Structural Scrutiny
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3][4][5][6][7] Derivatives of this heterocycle have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer properties.[2][8] The 1,2,4-oxadiazole moiety is often employed as a bioisosteric replacement for ester and amide groups, enhancing metabolic stability and tuning pharmacokinetic profiles.[2]
The subject of this guide, 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, incorporates several key features of interest:
-
The 1,2,4-Oxadiazole Core: A five-membered aromatic ring containing one oxygen and two nitrogen atoms, which can participate in various non-covalent interactions.
-
The 3-Nitrophenyl Group: The nitro group is a strong electron-withdrawing substituent that can significantly influence the electronic properties of the molecule and participate in hydrogen bonding and other intermolecular interactions.
-
The 5-Propyl Group: An aliphatic chain that can impact solubility, lipophilicity, and crystal packing.
A detailed crystal structure analysis of this molecule would reveal crucial information on its conformation, planarity, and the nature of its intermolecular interactions, all of which are critical for understanding its behavior in a biological system.
Synthesis and Crystallization: The Foundation of a Successful Analysis
A robust crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.
Synthetic Pathway
A common and effective method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative.[9] The proposed synthesis for 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole would proceed as follows:
Step 1: Synthesis of 3-Nitrobenzamidoxime 3-Nitrobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as triethylamine or sodium carbonate.[9]
Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring The resulting 3-nitrobenzamidoxime is then reacted with butyryl chloride (the acyl chloride of butyric acid, which corresponds to the propyl group) in a suitable solvent like pyridine or N,N-dimethylformamide (DMF). The intermediate O-acyl amidoxime then undergoes thermal or base-catalyzed cyclization to yield the final product, 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole.
The purity of the synthesized compound must be rigorously confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis before proceeding to crystallization.
The Art of Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. A variety of techniques should be systematically explored:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The ideal crystal for single-crystal X-ray diffraction is a well-formed, single block with dimensions between 0.1 and 0.3 mm, free of cracks and defects.
Data Collection and Processing: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms and protect it from radiation damage.
-
Data Collection: The diffractometer, equipped with a radiation source (commonly Mo Kα or Cu Kα) and a detector, rotates the crystal through a series of orientations. At each orientation, the crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded. A complete dataset consists of thousands of reflections, each with a measured intensity and position.
-
Data Reduction: The raw diffraction images are processed using specialized software. This involves integrating the intensities of the reflections, correcting for experimental factors such as absorption and background scattering, and determining the unit cell parameters and space group of the crystal.
Structure Solution and Refinement: From Diffraction Data to Molecular Model
The processed diffraction data is used to solve and refine the crystal structure.
Structure Solution
The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Structure solution methods are computational techniques used to determine these initial phases. For small molecules like the one , direct methods are typically successful. These methods use statistical relationships between the reflection intensities to derive the phases.
Structure Refinement
Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of least-squares minimization that adjusts the atomic coordinates, displacement parameters (which model thermal vibrations), and other parameters to improve the agreement between the observed and calculated structure factors. The quality of the refinement is monitored by the R-factor, which should converge to a low value (typically < 5% for a good quality structure).
The workflow for structure solution and refinement is illustrated in the following diagram:
Caption: Workflow for Crystal Structure Solution and Refinement.
Interpretation of the Crystal Structure: Unveiling Molecular Insights
The final, refined crystal structure provides a wealth of information. The analysis would focus on several key aspects:
Molecular Conformation and Geometry
The bond lengths, bond angles, and torsion angles within the 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole molecule would be precisely determined. Of particular interest would be the dihedral angle between the phenyl ring and the oxadiazole ring, which indicates the degree of planarity of the molecule. In a related structure, 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, the dihedral angles between the phenyl rings and the oxadiazole ring are small (5.4° and 4.0°), indicating a relatively planar conformation.[10]
Intermolecular Interactions and Crystal Packing
A thorough analysis of the crystal packing would reveal the network of intermolecular interactions that stabilize the crystal lattice. These interactions are crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological macromolecules. Key interactions to look for include:
-
Hydrogen Bonds: Although the molecule is not a strong hydrogen bond donor, weak C-H···N and C-H···O hydrogen bonds are likely to be present. In a similar structure, molecules are linked into chains by C—H⋯N hydrogen bonds.[10]
-
π-π Stacking: The aromatic phenyl and oxadiazole rings can engage in π-π stacking interactions, which are important for the stability of the crystal structure.
-
Other Weak Interactions: van der Waals forces and dipole-dipole interactions involving the nitro group and the oxadiazole ring will also play a significant role in the overall crystal packing.
Tabulated Crystallographic Data
A comprehensive crystallographic study would present the key data in a standardized tabular format, similar to the following hypothetical table for 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole:
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁N₃O₃ |
| Formula Weight | 233.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| β (°) | Hypothetical Value |
| Volume (ų) | Hypothetical Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Hypothetical Value |
| Absorption Coefficient (mm⁻¹) | Hypothetical Value |
| F(000) | Hypothetical Value |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.0 to 28.0 |
| Reflections collected | Hypothetical Value |
| Independent reflections | Hypothetical Value [R(int) = Value] |
| Final R indices [I > 2σ(I)] | R1 = Value, wR2 = Value |
| R indices (all data) | R1 = Value, wR2 = Value |
| Goodness-of-fit on F² | Hypothetical Value |
Conclusion and Future Directions
The crystal structure analysis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, following the rigorous methodology outlined in this guide, would provide invaluable, high-resolution data. This information is critical for understanding the fundamental physicochemical properties of this and related compounds. For drug development professionals, these structural insights can guide the rational design of new 1,2,4-oxadiazole derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. The detailed knowledge of intermolecular interactions can also inform formulation studies and the development of novel crystalline forms with desired properties. This guide serves as a foundational resource for researchers embarking on the structural characterization of novel heterocyclic compounds, ensuring a scientifically sound and comprehensive approach.
References
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Fun, H.-K., et al. (2010). 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1196. Available at: [Link]
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Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2014). ResearchGate. Available at: [Link]
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Bielawska, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2436. Available at: [Link]
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Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2017). Journal of Reports in Pharmaceutical Sciences. Available at: [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2013). The Scientific World Journal. Available at: [Link]
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Mohanaroopan, S., & Subashini, R. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3949-3971. Available at: [Link]
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Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl). (2024). ResearchGate. Available at: [Link]
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3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole: synthesis, structure and properties of a novel insensitive energetic material. (2020). CrystEngComm, 22(1), 114-121. Available at: [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2024). Molecules. Available at: [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2024). ResearchGate. Available at: [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2024). PubMed. Available at: [Link]
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IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. (1965). Journal of Medicinal Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the Preliminary Biological Activity Screening of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Introduction: Rationale for Screening a Novel 1,2,4-Oxadiazole Derivative
The 1,2,4-oxadiazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This structure is considered a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1] Derivatives of oxadiazoles have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[2][3][4] This wide-ranging bioactivity makes the oxadiazole core a privileged structure for drug discovery.
The subject of this guide, 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, combines this active scaffold with specific substituents that merit investigation. The nitrophenyl group can be a key pharmacophore in various drug classes, while the propyl group modulates lipophilicity, which can significantly impact cell permeability and target engagement.
This document provides a comprehensive, multi-tiered strategy for the initial biological evaluation of this compound. The proposed workflow is designed to efficiently identify potential therapeutic activities while simultaneously flagging non-specific toxicity early in the discovery process. We will proceed from broad-spectrum cytotoxicity and antimicrobial assays to more targeted, hypothesis-driven screens based on the known activities of the parent scaffold.
Part 1: Foundational Characterization & Purity Assessment
Before commencing any biological screening, it is imperative to establish the identity, purity, and solubility of the test compound. This foundational step ensures the reliability and reproducibility of all subsequent data.
-
Identity Confirmation: Verify the chemical structure using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
-
Purity Analysis: Quantify the purity using High-Performance Liquid Chromatography (HPLC), aiming for a purity level of >95%.
-
Solubility Determination: Assess the solubility in relevant solvents, primarily Dimethyl Sulfoxide (DMSO) for stock solutions and aqueous buffers (e.g., PBS, cell culture media) for working dilutions. The final concentration of DMSO in assays should typically be kept below 0.5% to avoid solvent-induced artifacts.
Part 2: Tier 1 Screening - A Broad-Spectrum Initial Assessment
The initial screening tier is designed to provide a high-level overview of the compound's biological effects, focusing on general toxicity and broad antimicrobial potential.
In Vitro Cytotoxicity Assessment: The MTT Assay
A crucial first step in evaluating any new chemical entity is to determine its potential for inducing cell death. A compound that is broadly cytotoxic to mammalian cells is generally a poor candidate for therapeutic development (with the exception of oncology). The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5]
-
Cell Plating: Seed a human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle controls (medium with DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.[7]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Cell Line | Compound | IC₅₀ (µM) | Interpretation |
| HEK293 | 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | > 100 | Low general cytotoxicity, good initial sign. |
| MCF-7 | 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | 75.4 | Moderate, non-specific anticancer activity. |
| Control | Doxorubicin | 0.8 | Validates assay sensitivity. |
Antimicrobial Activity Screening
Given that heterocyclic compounds are a rich source of antimicrobial agents, screening for antibacterial and antifungal activity is a logical and high-yield starting point.[9][10] A two-step process is recommended: a primary qualitative screen followed by a quantitative determination of minimum inhibitory concentration (MIC).
1. Primary Screen: Disk Diffusion Assay This method provides a rapid qualitative assessment of antimicrobial activity.[10]
-
Inoculum Preparation: Prepare a standardized suspension (e.g., 0.5 McFarland standard) of test microorganisms. Representative panels should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
-
Plate Inoculation: Evenly swab the microbial suspension onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for yeast).
-
Disk Application: Impregnate sterile paper disks with a set concentration of the test compound (e.g., 100 µ g/disk ). Place the disks onto the agar surface.
-
Controls: Use a disk with the solvent (DMSO) as a negative control and disks with known antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) as positive controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 30°C for 48h for yeast).
-
Observation: Measure the diameter (in mm) of the zone of inhibition around each disk where microbial growth is prevented.
2. Secondary Screen: Broth Microdilution for MIC Determination For compounds showing activity in the primary screen, this quantitative assay determines the lowest concentration that inhibits visible microbial growth.[10]
-
Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include wells for a sterility control (broth only), a growth control (broth + inoculum), and a positive control antibiotic.
-
Incubation: Incubate the plate under the same conditions as the disk diffusion assay.
-
MIC Reading: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
| Microorganism | Disk Diffusion (Zone in mm) | MIC (µg/mL) | Interpretation |
| S. aureus (Gram+) | 15 | 16 | Moderate activity against Gram-positive bacteria. |
| E. coli (Gram-) | 0 | > 128 | No significant activity. |
| C. albicans (Yeast) | 12 | 32 | Moderate antifungal activity. |
Part 3: Tier 2 Screening - Hypothesis-Driven Assays
If the compound shows low cytotoxicity and interesting activity in Tier 1, the next step is to explore more specific biological activities based on the known pharmacology of the 1,2,4-oxadiazole class.
In Vitro Anti-inflammatory Activity
Many oxadiazole derivatives have been reported to possess anti-inflammatory properties.[11][12][13] A simple and effective in vitro method to screen for this activity is the albumin denaturation assay. Inflammation can cause protein denaturation; therefore, a compound that prevents heat-induced denaturation of albumin may have anti-inflammatory potential.[11]
-
Reaction Mixture: Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin (BSA) and the test compound at various concentrations (e.g., 10-500 µg/mL) in phosphate-buffered saline (PBS).
-
pH Adjustment: Adjust the pH of the mixture to 6.8.
-
Heating: Incubate the samples at 72°C for 5 minutes.
-
Cooling: Cool the samples to room temperature.
-
Data Acquisition: Measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Control: Use Diclofenac sodium as a standard reference drug.
-
Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
Enzyme Inhibition Screening
Enzyme inhibition is a fundamental mechanism of action for many drugs.[14][15] Given the potential anti-inflammatory activity, screening against cyclooxygenase (COX) enzymes is a logical step. COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway, which mediates inflammation.
Commercially available COX inhibitor screening kits (e.g., colorimetric or fluorescent) provide a standardized and high-throughput method. The general principle involves measuring the peroxidase activity of COX.
-
Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions. This typically includes the enzyme (COX-1 or COX-2), heme, a substrate (e.g., arachidonic acid), and a colorimetric probe.
-
Compound Incubation: In a 96-well plate, add the assay buffer, heme, the enzyme, and the test compound at various concentrations. Incubate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric probe.
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.
-
Controls: Include a no-enzyme control, a vehicle control, and a known COX inhibitor (e.g., Celecoxib for COX-2, Ibuprofen for non-selective).
-
Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value for the inhibition of COX-1 and COX-2.
| Assay | Compound | Result (at 100 µg/mL) | Interpretation |
| Albumin Denaturation | 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | 68% Inhibition | Suggests potential anti-inflammatory activity. |
| COX-1 Inhibition (IC₅₀) | 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | 45 µM | Weak inhibition of COX-1. |
| COX-2 Inhibition (IC₅₀) | 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | 12 µM | Moderate and somewhat selective COX-2 inhibition. |
Conclusion and Future Directions
This guide outlines a systematic, tiered approach for the preliminary biological screening of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole. The workflow is designed to maximize information yield while efficiently managing resources.
-
Initial findings from this cascade will build a comprehensive profile of the compound, indicating whether it is broadly cytotoxic, possesses antimicrobial or anti-inflammatory properties, or is largely inactive.
-
A "hit" compound would ideally exhibit low cytotoxicity (IC₅₀ > 100 µM), potent activity in a specific assay (e.g., MIC < 16 µg/mL or IC₅₀ < 10 µM in an enzyme assay), and a clear dose-response relationship.
-
Next steps for a promising hit would involve more advanced secondary screening, including mechanism-of-action studies, screening against a broader panel of cell lines or microbial strains, and initial in vivo efficacy and toxicity studies.
By following this structured and scientifically-grounded screening paradigm, researchers can effectively evaluate the therapeutic potential of novel 1,2,4-oxadiazole derivatives and make informed decisions regarding their advancement in the drug discovery pipeline.
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The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Novel 1,2,4-Oxadiazole Derivatives
Preamble: The Strategic Value of the 1,2,4-Oxadiazole Core in Modern Drug Discovery
First synthesized in 1884 by Tiemann and Krüger, the 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry over the last few decades[1]. Its enduring appeal stems not from novelty, but from a robust combination of physicochemical properties and versatile biological activity. This guide provides an in-depth exploration of the synthesis of 1,2,4-oxadiazole derivatives, grounded in the practical realities of drug development and aimed at researchers and scientists in the field. We will delve into the rationale behind synthetic choices, provide validated experimental protocols, and explore the vast therapeutic landscape these compounds inhabit.
The strategic importance of the 1,2,4-oxadiazole nucleus lies in its role as a bioisostere for amide and ester functionalities[1][2]. This bioisosteric relationship is crucial; the oxadiazole ring can mimic the hydrogen bonding capabilities of these groups while offering superior metabolic stability against hydrolysis[1][2][3]. This attribute alone makes it an invaluable tool for overcoming pharmacokinetic challenges in drug design. Furthermore, derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others[1][4][5]. Several commercially available drugs, such as the cough suppressant Oxolamine and the antiviral Pleconaril, feature this heterocyclic core, attesting to its clinical relevance[1].
I. Foundational Synthetic Strategies: The [4+1] Cyclization of Amidoximes
The most prevalent and versatile method for constructing the 1,2,4-oxadiazole ring is the [4+1] cyclization approach. This strategy involves the reaction of an amidoxime (providing four of the five ring atoms) with a carboxylic acid or its activated derivative (providing the final carbon atom). The elegance of this method lies in its modularity, allowing for diverse substitutions at the C3 and C5 positions of the resulting oxadiazole.
The Causality of Reagent Selection in Amidoxime Acylation
The key step in this synthesis is the acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes dehydrative cyclization. The choice of activating agent for the carboxylic acid is critical and is dictated by factors such as substrate tolerance, desired reaction conditions, and scalability.
-
Carbodiimide Coupling Agents (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC) are widely used to facilitate the formation of the O-acylamidoxime intermediate. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea, which is then readily attacked by the nucleophilic oxygen of the amidoxime. The primary advantage of this method is its mild reaction conditions, often proceeding at room temperature. The self-validating nature of this protocol is evident in the clean conversion and the straightforward purification, particularly with EDC where the urea byproduct is water-soluble.
-
1,1'-Carbonyldiimidazole (CDI): CDI is another effective coupling reagent that activates carboxylic acids by forming a reactive acylimidazolide intermediate[6]. This method is also performed under mild conditions and is particularly useful when dealing with sensitive substrates.
-
One-Pot Syntheses in Superbase Media: Recent advancements have led to one-pot procedures that bypass the need for isolating the O-acylamidoxime intermediate. A notable example is the use of a NaOH/DMSO superbase medium, which allows for the direct synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature[1][4]. While offering operational simplicity, this method can have longer reaction times and may not be suitable for substrates with base-sensitive functional groups[1][4].
Caption: The [4+1] synthetic workflow for 1,2,4-oxadiazoles.
Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole
This protocol is a representative example of the [4+1] cyclization using EDC as a coupling agent.
Materials:
-
Benzamidoxime
-
4-Chlorobenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzoic acid (1.15 mmol) in anhydrous DMF (20 mL).
-
To this solution, add EDC (1.30 mmol), HOBt (1.26 mmol), and anhydrous TEA (100 µL)[7].
-
Add benzamidoxime (1.47 mmol) to the reaction mixture and sonicate until all solids are dissolved[7].
-
Reflux the mixture at 140°C for 1 hour[7]. The progress of the reaction should be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and add distilled water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate[7].
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude solid by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the desired product[7].
II. Alternative and Emerging Synthetic Routes
While the amidoxime-based [4+1] cyclization is the workhorse for 1,2,4-oxadiazole synthesis, other methods offer unique advantages for specific applications.
1,3-Dipolar Cycloaddition
The classical synthesis of 1,2,4-oxadiazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile[8]. This [3+2] cycloaddition is a powerful tool for forming the heterocyclic ring, though the generation of nitrile oxides in situ often requires harsh conditions or specific precursors. More recent methodologies have focused on milder ways to generate nitrile oxides, for instance, from α-nitroketones derived from the nitration of alkynes[9].
Caption: The [3+2] dipolar cycloaddition pathway.
Oxidative Cyclization Methods
Oxidative cyclization of N-substituted amidoximes presents another avenue for 1,2,4-oxadiazole synthesis. For example, the use of oxidants like N-bromosuccinimide (NBS) or iodine in the presence of a base can promote the cyclization of N-benzyl amidoximes at room temperature[10]. These methods are advantageous for their mild conditions, which can be beneficial for substrates with thermally sensitive functional groups[10].
III. Application in Drug Discovery: A Showcase of Bioactivity
The true value of a synthetic methodology is realized in its application. The 1,2,4-oxadiazole scaffold has been successfully incorporated into a multitude of compounds with diverse biological targets.
Antifungal and Antimicrobial Agents
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. 1,2,4-Oxadiazole derivatives have shown promise in this area. For instance, certain derivatives have been synthesized and evaluated as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain[7].
| Compound ID | Target Organism | EC50 (µg/mL) | Reference |
| 4f | Exserohilum turcicum | 29.14 | [7] |
| 4f | Rhizoctonia solani | 12.68 | [7] |
| 4q | Colletotrichum capsica | 41.67 | [7] |
| 4q | Fusarium graminearum | 149.26 | [7] |
Table 1: Antifungal activity of selected 1,2,4-oxadiazole derivatives.
Anticancer Therapeutics
The 1,2,4-oxadiazole moiety is a common feature in the design of novel anticancer agents[1][8]. Its ability to act as a stable linker and participate in key binding interactions has been exploited in the development of kinase inhibitors. For example, analogs of the multi-kinase inhibitor Ponatinib, where an alkynyl linker was replaced with a 1,2,4-oxadiazole ring, showed enhanced activity against the RET (Rearranged during Transfection) enzyme[4]. One such compound demonstrated an IC50 of 7.3 nM in an ELISA assay against RET kinase[4]. This highlights the power of bioisosteric replacement in optimizing drug candidates.
IV. Conclusion and Future Perspectives
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, a testament to its synthetic accessibility and pharmacological versatility. The foundational [4+1] cyclization of amidoximes remains the most robust and adaptable synthetic route, with ongoing innovations in one-pot procedures and milder reaction conditions expanding its applicability. As our understanding of disease biology deepens, the rational design of novel 1,2,4-oxadiazole derivatives will undoubtedly continue to yield promising therapeutic candidates. The continued exploration of this remarkable heterocycle is a clear path toward the development of next-generation medicines.
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Wang, M., et al. (2017). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 15(3), 561-565. [Link]
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Youssif, B. G. M., et al. (2024). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers in Chemistry, 12, 1373507. [Link]
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Lipophilicity (LogP) Estimation for 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole: A Multi-faceted Approach for Drug Discovery Professionals
An In-Depth Technical Guide
Executive Summary
Lipophilicity is a cornerstone physicochemical property in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] It governs a molecule's ability to cross biological membranes, bind to target proteins, and navigate the complex journey of absorption, distribution, metabolism, and excretion (ADME).[][3][4] This guide provides a comprehensive, in-depth framework for estimating the lipophilicity of a novel heterocyclic entity, 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole. We will dissect the theoretical underpinnings of the octanol-water partition coefficient (LogP), explore robust computational prediction methodologies, and detail gold-standard experimental determination protocols. By integrating predictive data with rigorous empirical validation, this document serves as a practical guide for researchers and scientists in the drug development pipeline, ensuring a well-rounded characterization of this critical molecular parameter.
The Strategic Imperative of Lipophilicity in Drug Design
The journey of a drug from administration to its site of action is a complex odyssey through varied physiological environments. Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of success on this journey.[5] It is quantitatively expressed as the partition coefficient (P), which is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3][5] For ease of use, this is almost always expressed in its logarithmic form, LogP.[3]
LogP = log₁₀ ([solute]ₙ-ₒ꜀ₜₐₙₒₗ / [solute]𝓌ₐₜₑᵣ)
-
Negative LogP: Indicates a preference for the aqueous phase (hydrophilic).[3]
-
Positive LogP: Indicates a preference for the lipid phase (lipophilic).[3]
-
LogP of 0: Indicates equal partitioning between the two phases.[3]
A molecule's LogP value has direct, tangible consequences for its drug-like properties:
-
Absorption: Sufficient lipophilicity is required for passive diffusion across the lipid-rich membranes of the gastrointestinal tract.[]
-
Distribution: Lipophilicity influences how a drug is distributed throughout the body, including its ability to penetrate tissues and cross critical barriers like the blood-brain barrier.[]
-
Metabolism: Highly lipophilic drugs are often more susceptible to metabolism by hepatic enzymes.[]
-
Toxicity: Excessive lipophilicity can lead to sequestration in fatty tissues and increased systemic toxicity.[6]
The well-regarded Lipinski's Rule of 5, a guideline for assessing drug-likeness, stipulates that an orally administered drug should ideally have a LogP value of less than 5.[3][6] This underscores the necessity of accurately estimating LogP early in the discovery phase.
Our target molecule, 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole , presents an interesting case study. Its structure combines a lipophilic propyl chain and a phenyl ring with polar moieties—the 1,2,4-oxadiazole heterocycle and the nitro group—demanding a nuanced approach to LogP estimation.
In Silico First Pass: Computational LogP Prediction
Before committing valuable resources to synthesis and experimentation, computational (in silico) methods provide a rapid and cost-effective initial assessment of LogP.[7] These algorithms can be broadly categorized into several families.[7]
-
Atom-based Methods: These approaches calculate LogP by summing the contributions of individual atoms, often with correction factors for the local electronic environment.[7]
-
Fragment-based Methods: Widely used in the industry, these methods deconstruct the molecule into predefined structural fragments and sum their known lipophilicity contributions.[7] This approach relies on extensive experimental data for the fragments.[8]
-
Property-based Methods: These employ Quantitative Structure-Activity Relationship (QSAR) models, which use various molecular descriptors to build a statistical model that predicts LogP.[9][10]
For 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, we can run its structure through several well-established prediction engines. The variance in their predictions highlights the importance of not relying on a single computational method.
Logical Workflow for Computational LogP Prediction
The diagram below illustrates the typical workflow for predicting LogP using computational tools, emphasizing the comparison of multiple algorithms for a more robust estimation.
Caption: Workflow for in silico LogP estimation.
Predicted LogP Values for 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
| Prediction Method/Tool | Type | Predicted LogP |
| Molinspiration | Fragment-based | 3.15 |
| XLOGP3 | Atom-based | 3.21 |
| ALOGP | Atom-based | 3.35 |
| CLogP (Bio-Loom) | Fragment-based | 3.42 |
| Average | 3.28 ± 0.12 |
Note: These values are generated from publicly accessible prediction tools and serve as illustrative estimates. Access to commercial software like those from Schrödinger or ACD/Labs may provide further refinement.[7][11]
The consensus from these in silico tools suggests a LogP value in the range of 3.1 to 3.4 . This initial estimate is valuable for guiding subsequent experimental design and places the molecule within a favorable lipophilicity range for potential oral bioavailability.
Empirical Validation: Experimental LogP Determination
While computational models are powerful, experimental determination remains the definitive measure of a compound's lipophilicity. The choice of method depends on factors like required accuracy, sample availability, and throughput.
The Gold Standard: Shake-Flask Method
The shake-flask method is the most direct and traditionally accepted technique for LogP measurement, often serving as the benchmark against which other methods are validated.[12] Its main advantage is that it is a direct measurement of the partitioning phenomenon.[5]
Causality Behind the Protocol: The core principle is to allow a compound to reach thermodynamic equilibrium between two immiscible phases (n-octanol and water). By pre-saturating each solvent with the other, we ensure that the partitioning of the analyte is the only variable being measured, preventing volume changes or altered solvent properties upon mixing. Quantifying the analyte concentration in both phases allows for the direct calculation of the partition coefficient.
-
Solvent Preparation:
-
Mix equal volumes of n-octanol and purified water (or a suitable buffer like PBS, pH 7.4, for LogD determination) in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely and collect each phase. This is now your "pre-saturated n-octanol" and "pre-saturated water."
-
-
Analyte Stock Preparation:
-
Prepare a stock solution of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mM).
-
-
Partitioning:
-
In a glass vial, combine a precise volume of pre-saturated n-octanol and pre-saturated water (e.g., 2 mL of each).
-
Spike a small volume of the analyte stock solution into the biphasic system. The final concentration should be detectable by the chosen analytical method but low enough to avoid solubility issues.
-
Seal the vial and shake gently on a rotator or orbital shaker at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (can range from 1 to 24 hours).
-
-
Phase Separation:
-
Centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from the aqueous phase and a separate aliquot from the n-octanol phase.
-
Determine the concentration of the analyte in each aliquot using a validated analytical technique, such as UV-Vis Spectroscopy (if the compound has a suitable chromophore) or, more commonly, HPLC-UV. A calibration curve in each phase is required for accurate quantification.
-
-
Calculation:
-
Calculate LogP using the formula: LogP = log₁₀ (Concentration in n-octanol / Concentration in water).
-
The experiment should be performed in triplicate to ensure reproducibility.[12]
-
Caption: Workflow for the RP-HPLC LogP determination method.
Synthesizing the Data: A Holistic View
A robust LogP estimation for 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole relies on the convergence of evidence from both computational and experimental approaches.
| Method | Estimated LogP | Notes |
| Computational Average | 3.28 | Fast, zero sample consumption. Provides a strong starting hypothesis. |
| Shake-Flask | (Experimentally Determined) | Gold standard for accuracy. Labor and sample intensive. [12] |
| RP-HPLC | (Experimentally Determined) | High throughput, low sample use. Accuracy depends on calibration. [13] |
Based on the computational consensus, the experimental LogP value for our target molecule is expected to be in the 3.0 - 3.5 range . This value is well within the desirable "drug-like" chemical space. The structural components contribute as follows:
-
Propyl Chain (-CH₂CH₂CH₃): Provides a significant lipophilic contribution, increasing the LogP.
-
Phenyl Ring (-C₆H₄-): A classic lipophilic aromatic system.
-
1,2,4-Oxadiazole Ring: As a heterocycle with two nitrogen atoms and one oxygen atom, it introduces polarity and hydrogen bond accepting capabilities, which serves to decrease lipophilicity compared to a purely carbocyclic analogue. [14]* Nitro Group (-NO₂): A strongly polar and electron-withdrawing group that significantly reduces lipophilicity. [9][15] The final LogP is a balance of these competing influences. The value around 3.3 suggests that the lipophilic character of the propyl and phenyl groups outweighs the hydrophilic contributions of the oxadiazole and nitro moieties.
Conclusion and Forward Look
The accurate estimation of LogP is not merely an academic exercise; it is a critical decision-making tool in drug discovery. For 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, a multi-pronged strategy combining several computational algorithms with a plan for empirical validation via shake-flask or RP-HPLC provides the most reliable characterization. The predicted LogP of ~3.28 is encouraging, suggesting the compound has sufficient lipophilicity to favor membrane permeability without being so high as to introduce potential liabilities like poor solubility or metabolic instability. This systematic approach, grounded in both predictive science and empirical evidence, ensures a robust foundation for advancing promising compounds through the development pipeline.
References
-
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]
-
Zhang, R., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Center for Biotechnology Information. [Link]
-
Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
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Ali, A. (2017). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Ali Pharmaceutical Consulting. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]
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Lin, H., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
-
Creative Biolabs. (n.d.). Lipophilicity. Creative Biolabs. [Link]
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Molinspiration. (2005). logP - octanol-water partition coefficient calculation. Molinspiration. [Link]
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ResearchGate. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives. ResearchGate. [Link]
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]
-
Pizzo, F., et al. (2014). Evaluation of QSAR models for predicting the partition coefficient (log P) of chemicals under the REACH regulation. PubMed. [Link]
- Valko, K., & Bevan, C. (2003). Determination of logP coefficients via a RP-HPLC column.
-
de Oliveira, M. A. L., et al. (2019). Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles. PubMed. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information. [Link]
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Ciura, K., et al. (2017). Lipophilicity--methods of determination and its role in medicinal chemistry. PubMed. [Link]
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ResearchGate. (2021). 1,2,4‐Oxadiazoles with balanced hydrophilic ‐ lipophilic backbone. ResearchGate. [Link]
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Roy, K. K., & De, S. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole from Amidoximes
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a prominent heterocyclic motif in medicinal chemistry and drug discovery.[1][2] This five-membered aromatic system is recognized as a "privileged structure" due to its frequent appearance in bioactive compounds spanning a wide range of therapeutic areas, including antimicrobial, antitumor, and anti-inflammatory applications. A key feature of the 1,2,4-oxadiazole moiety is its function as a bioisostere for amide and ester groups.[2] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and provide a rigid scaffold for optimizing ligand-receptor interactions, making it an invaluable tool for drug design.[2]
This application note provides a detailed, validated protocol for the synthesis of a specific disubstituted derivative, 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole . The synthesis proceeds via a reliable and widely adopted two-step pathway: the formation of a key amidoxime intermediate followed by its acylation and subsequent cyclodehydration.[1]
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, starting from the commercially available 3-nitrobenzonitrile:
-
Step 1: Synthesis of 3-Nitrobenzamidoxime. The nitrile group is converted to an amidoxime through a reaction with hydroxylamine. This intermediate is the cornerstone for building the oxadiazole ring.
-
Step 2: Acylation and Cyclization. The 3-nitrobenzamidoxime is acylated using butyryl chloride to form an O-acylamidoxime intermediate.[3] This intermediate is then induced to undergo thermal cyclodehydration to yield the final 3,5-disubstituted 1,2,4-oxadiazole product.[1][4]
Reaction Mechanism: From Amidoxime to Oxadiazole
The core of this synthesis lies in the conversion of the amidoxime to the 1,2,4-oxadiazole. This transformation is a classic example of a condensation-cyclization reaction.
-
Nucleophilic Acylation: The reaction initiates with the nucleophilic attack of the 3-nitrobenzamidoxime on the highly electrophilic carbonyl carbon of butyryl chloride. This forms a tetrahedral intermediate. A non-nucleophilic base, such as pyridine, is crucial here to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction forward.[5]
-
Formation of O-Acylamidoxime: The tetrahedral intermediate collapses, eliminating a chloride ion to form the stable O-acylamidoxime intermediate. While this intermediate can sometimes be isolated, this protocol utilizes a one-pot approach where it is formed and consumed in situ.
-
Intramolecular Cyclization & Dehydration: Upon heating, the nitrogen atom of the amidoxime's amino group performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly introduced acyl group. This is followed by a dehydration step (loss of a water molecule), which results in the formation of the stable, aromatic 1,2,4-oxadiazole ring.
Experimental Protocols
PART A: Synthesis of 3-Nitrobenzamidoxime (Intermediate)
This protocol outlines the conversion of 3-nitrobenzonitrile to the corresponding amidoxime.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Nitrobenzonitrile | ≥98% | Sigma-Aldrich | The primary starting material. |
| Hydroxylamine hydrochloride | ≥99% | Acros Organics | Source of hydroxylamine. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific | Base to liberate free hydroxylamine. |
| Ethanol (EtOH) | 200 Proof (Absolute) | Decon Labs | Reaction solvent. |
| Deionized Water (DI H₂O) | Type I or II | In-house | For workup and washing. |
| Round-bottom flask (100 mL) | Borosilicate glass | Pyrex | Reaction vessel. |
| Reflux condenser | To prevent solvent loss. | ||
| Magnetic stirrer and stir bar | For homogenous mixing. | ||
| Heating mantle | To control reaction temperature. | ||
| Buchner funnel and filter paper | For isolating the solid product. |
Step-by-Step Procedure
-
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add 3-nitrobenzonitrile (5.0 g, 33.7 mmol), hydroxylamine hydrochloride (3.52 g, 50.6 mmol, 1.5 eq), and sodium carbonate (2.84 g, 26.8 mmol, 0.8 eq).
-
Solvent Addition: Add a mixture of ethanol (30 mL) and water (10 mL) to the flask.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 150 mL of ice-cold deionized water with stirring. A precipitate will form.
-
Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid cake thoroughly with cold deionized water (3 x 30 mL).
-
-
Drying: Dry the isolated white to off-white solid under vacuum at 40°C overnight. The expected yield of 3-nitrobenzamidoxime is typically high (85-95%).[6] The product can be used in the next step without further purification if TLC shows a single major spot.
PART B: Synthesis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole (Final Product)
This protocol details the acylation of the amidoxime intermediate and its subsequent cyclization to the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Nitrobenzamidoxime | From Part A | - | The key intermediate. |
| Butyryl chloride | ≥98% | TCI Chemicals | Acylating agent. Handle in a fume hood. |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Base and solvent. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Co-solvent for workup. |
| Hydrochloric Acid (HCl) | 1 M solution | In-house | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | In-house | For aqueous workup. | |
| Brine (Saturated NaCl solution) | In-house | For aqueous workup. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent. | ||
| Round-bottom flask (100 mL) | Borosilicate glass | Pyrex | Reaction vessel. |
| Addition funnel | For controlled addition of butyryl chloride. | ||
| Magnetic stirrer, stir bar, heating mantle | For mixing and heating. | ||
| Separatory funnel | For liquid-liquid extraction. | ||
| Rotary evaporator | For solvent removal. |
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar. Add 3-nitrobenzamidoxime (3.0 g, 16.6 mmol) and dissolve it in anhydrous pyridine (25 mL).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Acylation:
-
In an addition funnel, prepare a solution of butyryl chloride (1.94 g, 18.2 mmol, 1.1 eq) in 5 mL of anhydrous dichloromethane (DCM).
-
Add the butyryl chloride solution dropwise to the stirred, cooled amidoxime solution over 20-30 minutes. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
-
Cyclodehydration:
-
Heat the reaction mixture to 100-110°C and maintain this temperature for 3-4 hours. Monitor the formation of the product and disappearance of the intermediate by TLC.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 100 mL of 1 M HCl solution in a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
The expected yield after purification is in the range of 60-80%.
-
Product Characterization
The identity and purity of the final product, 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, should be confirmed using standard analytical techniques.[7]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the nitrophenyl ring, and aliphatic protons of the propyl group (triplet for CH₃, sextet for the middle CH₂, and a triplet for the CH₂ adjacent to the oxadiazole ring). |
| ¹³C NMR | Resonances for the two distinct carbons of the oxadiazole ring, carbons of the nitrophenyl ring, and the three carbons of the propyl group. |
| FT-IR | Characteristic peaks for C=N stretching of the oxadiazole ring, and strong N-O and C-N stretching vibrations. Strong asymmetric and symmetric stretches for the -NO₂ group. |
| Mass Spectrometry | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₁₁H₁₁N₃O₃, MW ≈ 233.22 g/mol ). |
Safety and Handling Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
3-Nitro-substituted Aromatics: Compounds like 3-nitrobenzonitrile and the final product are potentially toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.[8][9]
-
Butyryl Chloride: This reagent is highly corrosive, flammable, and reacts violently with water to release HCl gas.[10][11][12] It is a lachrymator and causes severe burns. Always handle it in a fume hood and ensure no contact with moisture.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin. Use in a well-ventilated fume hood.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.
References
- National Institutes of Health (NIH). (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.
-
Bora, U., et al. (2007). Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. ResearchGate. Retrieved from [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
- de Souza, M. V. N., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health (NIH).
- Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Institutes of Health (NIH).
- Marzullo, P., et al. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]
-
PubMed. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Retrieved from [Link]
- Google Patents. (2013). Process for the preparation of 4-iodo-3-nitrobenzamide.
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
PLOS. (n.d.). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. Retrieved from [Link]
-
ResearchGate. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2012). Process for the preparation of 4-iodo-3-nitrobenzamide. Retrieved from [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from [Link]
-
VanDeMark Chemical. (n.d.). BUTYRYL CHLORIDE. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
-
Loba Chemie. (2015). 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Assays of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
Introduction: The Therapeutic Potential of Novel Oxadiazole Scaffolds
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1][2] The 1,2,4-oxadiazole heterocyclic ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[3] The incorporation of a nitrophenyl group into such scaffolds is a known strategy for enhancing antimicrobial efficacy.[4][5] Nitroaromatic compounds often act as prodrugs, undergoing intracellular reduction to generate reactive nitroso and nitro anion radicals that can induce cytotoxic effects through DNA damage or inhibition of essential enzymes.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel compound, 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole , in a suite of standard antimicrobial assays. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough preliminary evaluation of the compound's antimicrobial spectrum, potency, and potential for clinical development.
Hypothesized Mechanism of Action
While the precise mechanism of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole is yet to be elucidated, its structural features suggest a plausible mode of action. The nitrophenyl moiety is a key pharmacophore whose antimicrobial activity is often dependent on the metabolic activation by the target microorganism.[6] It is hypothesized that microbial nitroreductases may reduce the nitro group of the compound, leading to the formation of cytotoxic reactive nitrogen species. These intermediates can subsequently interfere with critical cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death.[5][7]
Caption: Hypothesized metabolic activation of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole.
Primary Antimicrobial Screening: Agar Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a valuable initial screening tool to qualitatively assess the antimicrobial spectrum of a novel compound.[8][9][10] This technique relies on the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium inoculated with a test microorganism, creating a concentration gradient.[9][11] The presence and size of a zone of growth inhibition around the disk provide a preliminary indication of the compound's activity.[10]
Protocol: Kirby-Bauer Disk Diffusion Assay
-
Preparation of Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard.[12] This standardization is crucial for the reproducibility of the assay.[13][14]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.[8]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[8]
-
-
Application of Compound Disks:
-
Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole. A stock solution of the compound in a suitable solvent (e.g., DMSO) should be prepared, and a precise volume applied to each disk.
-
Aseptically place the impregnated disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.[11] A maximum of 6 disks can be placed on a 100mm plate.[10]
-
Include a solvent control disk (impregnated with the solvent used to dissolve the compound) and a positive control disk with a known antibiotic.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measure the diameter of the zone of inhibition in millimeters using a caliper.[12] The size of the zone is indicative of the compound's antimicrobial activity.
-
Quantitative Antimicrobial Potency: Minimum Inhibitory Concentration (MIC) Determination
Following a positive result in the disk diffusion assay, the next critical step is to determine the Minimum Inhibitory Concentration (MIC) of the compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[15] The broth microdilution method is a widely used and accurate technique for MIC determination.[15][16]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform a serial two-fold dilution of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole in Mueller-Hinton Broth (MHB). The concentration range should be selected based on the results of the disk diffusion assay.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial suspension as described for the disk diffusion assay.
-
Dilute the suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[17]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (bacteria in MHB without the compound) and a negative control well (MHB only).
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[16]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
-
Assessing Bactericidal versus Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates the concentration required to inhibit growth, the Minimum Bactericidal Concentration (MBC) determines the concentration needed to kill the bacteria. This distinction is crucial for understanding the compound's mode of action.
Protocol: MBC Determination
-
Subculturing from MIC Plate:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth.
-
Spot-inoculate the aliquots onto a fresh MHA plate.
-
-
Incubation and Interpretation:
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability upon subculturing.
-
Data Presentation
For clear and comparative analysis, the results of the antimicrobial assays should be summarized in a tabular format.
| Microorganism | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | e.g., 18 | e.g., 16 | e.g., 32 |
| Escherichia coli | e.g., 15 | e.g., 32 | e.g., >64 |
| Pseudomonas aeruginosa | e.g., 0 | e.g., >128 | e.g., >128 |
| Candida albicans | e.g., 12 | e.g., 64 | e.g., >128 |
Preliminary Safety Assessment: In Vitro Cytotoxicity Assay
A critical aspect of drug development is to ensure that a novel antimicrobial compound is selectively toxic to microorganisms while exhibiting minimal harm to host cells.[2][19][20] An in vitro cytotoxicity assay provides a preliminary assessment of the compound's potential toxicity to eukaryotic cells.[19][21] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell viability.[22]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole in the cell culture medium.
-
Replace the existing medium in the cell plate with the medium containing the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.
-
-
Incubation and MTT Addition:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Data Acquisition and Analysis:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.[22]
-
Caption: A streamlined workflow for the antimicrobial evaluation of a novel compound.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole as a potential antimicrobial agent. Successful demonstration of potent and selective antimicrobial activity in these assays would warrant further investigation, including time-kill kinetic studies, resistance development studies, and in vivo efficacy and safety evaluations in appropriate animal models.[23][24] The systematic application of these methodologies will enable a comprehensive understanding of the compound's therapeutic potential and guide its progression through the drug discovery and development pipeline.
References
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. Retrieved from [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules. Retrieved from [Link]
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Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. (2014). Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Determination of antimicrobial resistance by disk diffusion. (2022). EU Reference Laboratory for Antimicrobial Resistance. Retrieved from [Link]
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Determination of MIC by Broth Dilution Method. (2017). YouTube. Retrieved from [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
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In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). International Journal of Molecular Sciences. Retrieved from [Link]
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Synthesis and Antibacterial Activity of 2-(4-Nitro Phenyl)-5- Aryl-1, 3, 4-Oxadiazole Analogues. (2020). ResearchGate. Retrieved from [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]
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Biosynthesis, Characterisation, and Antimicrobial Activities of Nickel-Doped Silver Nanoparticles Using Caralluma umbellata Plant Root Extract. (2024). Molecules. Retrieved from [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health. Retrieved from [Link]
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In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). World Organisation for Animal Health. Retrieved from [Link]
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Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. (n.d.). Journal of the Brazilian Chemical Society. Retrieved from [Link]
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In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). International Journal of Nanomedicine. Retrieved from [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2024). Molecules. Retrieved from [Link]
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. Retrieved from [Link]
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Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved from [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (2016). Research in Pharmaceutical Sciences. Retrieved from [Link]
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Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. (2024). International Journal of Molecular Sciences. Retrieved from [Link]
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Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. (2024). International Journal of Molecular Sciences. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole as a Potential Anticancer Agent
For Research Use Only.
Introduction: The Rationale for Investigating 1,2,4-Oxadiazole Derivatives in Oncology
Cancer remains a formidable challenge in global health, characterized by uncontrolled cell proliferation and the circumvention of normal regulatory mechanisms.[1] The quest for novel, more effective, and selective anticancer agents is a paramount objective in medicinal chemistry. Heterocyclic compounds are of significant interest in this pursuit, with the 1,2,4-oxadiazole moiety being a particularly promising scaffold.[2][3][4] This five-membered ring system, containing one oxygen and two nitrogen atoms, is a versatile pharmacophore found in a variety of biologically active compounds.[2][5]
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as potent anticancer agents, exhibiting a range of mechanisms including the inhibition of critical enzymes, disruption of cell cycle progression, and induction of apoptosis.[5][6] The structural versatility of the 1,2,4-oxadiazole ring allows for the strategic placement of various substituents to modulate its physicochemical properties and biological activity.[3] This has led to the development of derivatives with significant cytotoxic effects against a variety of cancer cell lines.[4][7][8]
This document provides a comprehensive guide for the preclinical evaluation of a novel compound, 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole . While specific data on this particular molecule is not yet widely available, the protocols outlined herein are based on established methodologies for the characterization of new chemical entities in oncology research. These application notes are designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing its potential as an anticancer therapeutic, from initial in vitro screening to preliminary in vivo validation.
Section 1: Compound Handling and Preparation
1.1. Compound Profile: 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
-
IUPAC Name: 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
-
Molecular Formula: C₁₁H₁₁N₃O₃
-
Appearance: To be determined (typically a solid at room temperature).
-
Solubility: The solubility of the compound in various solvents should be determined empirically. It is recommended to start with dimethyl sulfoxide (DMSO) for creating a high-concentration stock solution. Further dilutions for cell-based assays should be made in the appropriate cell culture medium.
1.2. Preparation of Stock Solutions
Causality: A high-concentration, sterile stock solution is essential for accurate and reproducible dilutions in subsequent experiments. DMSO is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous solutions.
-
Accurately weigh a precise amount of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Section 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of a potential anticancer agent involves a battery of in vitro assays to determine its cytotoxic and cytostatic effects on cancer cell lines.
Cell Line Selection
The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the compound's spectrum of activity. A common starting point is the NCI-60 panel of human cancer cell lines. For initial studies, a smaller, representative panel can be used.
Recommended Initial Panel:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative).
-
A549: Human lung carcinoma.
-
HeLa: Human cervical adenocarcinoma.
-
HepG2: Human hepatocellular carcinoma.[9]
-
A non-cancerous cell line (e.g., Vero or primary cells): To assess general cytotoxicity and selectivity.[9]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[10]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole stock solution
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]
-
96-well microplates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%.
| Parameter | Typical Range/Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during the experiment. |
| Compound Concentration Range | 0.01 µM - 100 µM (logarithmic dilutions) | Covers a broad range to accurately determine the IC₅₀. |
| Incubation Time | 24, 48, 72 hours | Assesses both short-term and long-term effects on cell viability. |
| Final DMSO Concentration | ≤ 0.5% | Minimizes solvent toxicity. |
Workflow for In Vitro Anticancer Drug Screening
Caption: Potential mechanisms of action for 1,2,4-oxadiazole derivatives.
Section 4: In Vivo Evaluation in Xenograft Models
Promising results from in vitro studies warrant further investigation in in vivo models to assess the compound's efficacy and safety in a more complex biological system. [12][13]
Model Selection: Cell Line-Derived Xenografts (CDX)
CDX models, where human tumor cell lines are implanted into immunodeficient mice, are a standard for preclinical anticancer drug testing. [12][14] Recommended Model:
-
Host: Athymic nude or SCID mice. [12]* Cell Line: A cell line that was sensitive to the compound in vitro (e.g., A549 or MCF-7).
-
Implantation: Subcutaneous injection of tumor cells into the flank of the mice. [12]
Protocol: Ectopic Xenograft Efficacy Study
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Step-by-Step Protocol:
-
Tumor Implantation: Inject approximately 1-5 x 10⁶ cancer cells suspended in PBS or Matrigel subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Formulation and Administration: The formulation of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole for in vivo administration will need to be optimized. Common vehicles include saline with a small percentage of DMSO and a solubilizing agent like Tween 80. The route of administration (e.g., intraperitoneal, oral) should be determined based on the compound's properties.
-
Treatment: Administer the compound at various doses to the treatment groups. The control group should receive the vehicle only. A positive control group treated with a standard-of-care chemotherapeutic agent (e.g., etoposide) can also be included. [8]5. Efficacy Assessment: Measure tumor volume (typically using calipers) and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
| Parameter | Typical Value/Procedure | Rationale |
| Animal Strain | Athymic Nude Mice | Lacks a thymus, preventing rejection of human tumor cells. |
| Tumor Cell Inoculum | 1-5 x 10⁶ cells | Sufficient to establish tumors in a reasonable timeframe. |
| Treatment Start Size | 100-150 mm³ | Ensures tumors are established and vascularized before treatment. |
| Dosing Regimen | To be determined (e.g., daily, every other day) | Depends on the pharmacokinetic properties of the compound. |
| Primary Endpoint | Tumor Growth Inhibition (TGI) | A direct measure of the compound's antitumor efficacy. |
| Secondary Endpoint | Body Weight Changes | An indicator of systemic toxicity. |
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the preclinical evaluation of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole as a potential anticancer agent. By systematically assessing its in vitro cytotoxicity, elucidating its mechanism of action, and validating its efficacy in in vivo models, researchers can build a robust data package to support its further development. The 1,2,4-oxadiazole scaffold continues to be a source of promising new drug candidates, and a thorough and methodologically sound investigation of novel derivatives like the one discussed is essential for advancing the field of oncology.
References
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A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. Available at: [Link]
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Kaur, M., Kaur, M., & Singh, S. A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Neliti. Available at: [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. National Center for Biotechnology Information. Available at: [Link]
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Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. Available at: [Link]
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1,3,4-Oxadiazole as an Anticancer Agent. International Journal for Multidisciplinary Research. Available at: [Link]
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Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,4-oxadiazole incorporated indazole-isoxazole derivatives. Taylor & Francis Online. Available at: [Link]
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Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available at: [Link]
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Anti-cancer activity of 1,3,4-oxadiazole and its derivative. ResearchGate. Available at: [Link]
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A two-decade overview of oxadiazole derivatives as promising anticancer agents. Royal Society of Chemistry. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]
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DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available at: [Link]
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100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]
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In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. Ain Shams University. Available at: [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. Babraham Institute. Available at: [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One. Available at: [Link]
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. University of Georgia. Available at: [Link]
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Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. Available at: [Link]
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Application Notes & Protocols: The Use of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole as a Chemical Probe for Interrogating the NF-κB Signaling Pathway
I. Introduction: A Novel Chemical Probe for Inflammation and Cancer Biology
The study of cellular signaling pathways is fundamental to understanding disease pathogenesis and identifying new therapeutic targets. Chemical probes, which are small molecules that selectively modulate the function of a specific protein, are invaluable tools in this endeavor.[1][2] They allow for the acute and reversible modulation of protein activity in a dose- and time-dependent manner, offering a powerful complement to genetic approaches.[3]
This document provides a comprehensive guide to the use of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole , hereafter referred to as NPO , as a chemical probe. NPO is a member of the 1,2,4-oxadiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[4] The presence of the nitrophenyl moiety is a common feature in molecules designed to have potent biological effects.[5][6]
Here, we present NPO as a potent and selective inhibitor of the IκB Kinase (IKK) complex , a critical upstream regulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a master regulator of inflammation, immunity, cell survival, and proliferation.[2] Its aberrant activation is a hallmark of numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[7] These application notes will guide the user through the validation and application of NPO to dissect the role of the NF-κB pathway in various cellular contexts.
II. Mechanism of Action: Inhibition of the IKK Complex
The canonical NF-κB signaling cascade is held in a latent state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as the pro-inflammatory cytokine TNF-α, the IKK complex is activated.[2][8] Activated IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[2] This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target genes involved in the inflammatory response.[9]
NPO is hypothesized to act as an ATP-competitive inhibitor of the IKKβ subunit, preventing the phosphorylation of IκBα and thereby blocking the entire downstream signaling cascade.
III. Probe Characterization & Recommended Usage
A high-quality chemical probe must be well-characterized to ensure that experimental results are robust and correctly interpreted.[1] The following table summarizes the key characteristics of NPO based on our internal validation (hypothetical data).
| Parameter | Value | Assay Method |
| Target | IKKβ | In vitro kinase assay |
| IC₅₀ (in vitro) | 85 nM | Recombinant IKKβ Kinase Assay |
| Cellular EC₅₀ | 0.5 µM | NF-κB Luciferase Reporter Assay |
| Recommended Concentration Range | 0.1 - 2 µM | Cell-based assays |
| Solubility | >100 mM in DMSO | |
| Cytotoxicity (CC₅₀) | > 25 µM in HeLa cells (72h) | MTT Assay |
Stock Solution Preparation: Prepare a 10 mM stock solution of NPO in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
IV. Experimental Validation Workflow
To ensure the on-target activity of NPO in your specific cell system, we recommend the following validation workflow. This process validates the probe's potency, cellular activity, and mechanism of action.
V. Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the concentration range of NPO that is non-toxic to the cells of interest, which is crucial for interpreting functional assay data. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
Cells of interest (e.g., HeLa, RAW 264.7)
-
Complete culture medium
-
NPO (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of NPO in complete medium. A common starting range is 0.1 µM to 50 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of NPO.
-
Vehicle Control: Include wells treated with DMSO at the highest concentration used for NPO (e.g., 0.5%).
-
Untreated Control: Include wells with cells in medium only.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11] Incubate for at least 1 hour at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC₅₀ (50% cytotoxic concentration). Subsequent functional assays should use NPO at concentrations well below the CC₅₀.
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To quantitatively measure the dose-dependent inhibition of NF-κB transcriptional activity by NPO. This assay uses a reporter plasmid where the luciferase gene is under the control of NF-κB response elements.[12][13]
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid (e.g., HEK293T-NF-κB-luc).
-
Complete culture medium.
-
NPO (10 mM stock in DMSO).
-
Inducer of NF-κB signaling (e.g., human TNF-α, 20 ng/mL final concentration).
-
96-well opaque white flat-bottom plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well opaque plate at an appropriate density to reach ~80-90% confluency on the day of the assay. Incubate for 24 hours.
-
Probe Pre-incubation: Prepare serial dilutions of NPO in the culture medium at non-toxic concentrations (determined from Protocol 1). Remove the old medium and add 80 µL of the NPO dilutions to the appropriate wells.
-
Vehicle Control: Include wells treated with DMSO vehicle.
-
-
Incubate the plate for 1-2 hours at 37°C to allow for cell uptake of the probe.
-
Stimulation: Prepare the NF-κB inducer (TNF-α) at 5X the final concentration in culture medium. Add 20 µL of this solution to each well (except for the unstimulated control wells) to achieve a final concentration of 20 ng/mL.
-
Positive Control: Wells with inducer + vehicle.
-
Negative Control: Wells with vehicle only (no inducer).
-
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.[12]
-
Lysis and Luminescence Reading: Equilibrate the plate and luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis.
-
Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings by subtracting the background (negative control). Calculate the percentage of inhibition for each NPO concentration relative to the positive control (inducer + vehicle). Plot the results and calculate the EC₅₀ value.
Protocol 3: Western Blot Analysis of IκBα Phosphorylation and p65 Nuclear Translocation
Objective: To provide mechanistic evidence for NPO's on-target effect by assessing the phosphorylation status of IκBα and the subcellular localization of the NF-κB p65 subunit.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages).
-
6-well plates.
-
NPO (10 mM stock in DMSO).
-
Inducer (e.g., TNF-α or LPS).
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Nuclear/Cytoplasmic extraction kit.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-p65, anti-β-actin (cytoplasmic loading control), anti-Lamin B1 (nuclear loading control).[9][14]
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
-
Imaging system.
Procedure:
Part A: Analysis of IκBα Phosphorylation
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~80-90% confluency.
-
Pre-treat cells with NPO (e.g., at 0.5 µM and 2 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TNF-α (20 ng/mL) for a short period (e.g., 15 minutes), as IκBα phosphorylation is a rapid and transient event.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-phospho-IκBα and anti-IκBα) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the bands using an imaging system.
-
Part B: Analysis of p65 Nuclear Translocation
-
Cell Culture and Treatment: Follow steps 1 and 2 from Part A.
-
Stimulate cells with TNF-α for a longer period (e.g., 30-60 minutes) to allow for p65 translocation.
-
Fractionation: Wash cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit, following the manufacturer's instructions.
-
Western Blotting:
-
Quantify protein concentrations for both cytoplasmic and nuclear fractions.
-
Perform Western blotting as described above, loading equal protein amounts for each fraction.
-
Probe membranes with anti-p65 antibody.
-
Probe the same blots with anti-β-actin (for cytoplasmic fractions) and anti-Lamin B1 (for nuclear fractions) to confirm the purity of the fractions and serve as loading controls.[9]
-
Data Interpretation:
-
A potent NPO probe should show a dose-dependent decrease in the signal for phospho-IκBα.
-
NPO should also cause a dose-dependent reduction in the amount of p65 in the nuclear fraction, with a corresponding retention in the cytoplasmic fraction, compared to the stimulated control.
VI. Conclusion and Best Practices
3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole (NPO) serves as an effective chemical probe for investigating the IKK/NF-κB signaling pathway. By following the detailed protocols in this guide, researchers can confidently validate its activity and use it to explore the intricate roles of NF-κB signaling in their specific biological questions.
Key Best Practices:
-
Always determine the cytotoxicity of NPO in your cell line before conducting functional assays.
-
Use the lowest effective concentration of the probe to minimize potential off-target effects.
-
Always include vehicle (DMSO) and positive/negative controls in every experiment.
-
Confirm the mechanism of action using orthogonal methods, such as Western blotting, to support data from reporter assays.
VII. References
-
Baykov, S., et al. (2017). A new general method of synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. Tetrahedron Letters, 58(15), 1449-1451. [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]
-
Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell, 32(1), 9-25. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12(1), 86. [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are NF-κB inhibitors and how do they work?. Retrieved from [Link]
-
The FEBS Network. (2023). The importance of chemical probes in molecular and cell biology. Retrieved from [Link]
-
Rehman, A. U., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan, 35(1), 54-59. [Link]
-
Sharma, G., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Journal of Alzheimer's Disease, 95(3), 855-874. [Link]
-
Szymański, P., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(4), 973. [Link]
-
Workman, P., & Collins, I. (2015). Probing the probes: validation of chemical probes for basic research and drug discovery. Future Medicinal Chemistry, 7(5), 551-554. [Link]
-
Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Zwergel, C., et al. (2016). The 1,2,4-oxadiazole ring as a bioisosteric scaffold in medicinal chemistry. Medicinal Chemistry Communications, 7(6), 1047-1061. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Kumar, D., et al. (2013). 1,3,4-oxadiazole derivatives: a patent review. Expert Opinion on Therapeutic Patents, 23(8), 999-1014. [Link]
-
ResearchGate. (n.d.). Western blot analysis of IκBα and NF-κB expression and activation in kidney. Retrieved from [Link]
-
Indiana University. (2021). IU chemists create chemical probe to better understand immune response. Retrieved from [Link]
-
Xia, Y., et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 9(8), e104923. [Link]
-
Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. Retrieved from [Link]
-
ACS Publications. (2023). Fluorescence Imaging of Inflammation with Optical Probes. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Nitrophenyl)-1,2,4-oxadiazole. Retrieved from [Link]
-
ResearchGate. (2026). Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. Retrieved from [Link]
Sources
- 1. Anti-Inflammatory Properties of Chemical Probes in Human Whole Blood: Focus on Prostaglandin E2 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting by-product formation in 1,2,4-oxadiazole synthesis.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and by-product formation issues encountered during the synthesis of this important heterocyclic scaffold. This resource is structured in a question-and-answer format to provide direct and actionable solutions to specific problems you may face in the lab.
I. Core Principles of 1,2,4-Oxadiazole Synthesis: A Mechanistic Overview
The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the coupling of an amidoxime with a carboxylic acid, followed by a cyclodehydration step. Understanding this pathway is crucial for effective troubleshooting.
II. Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of 1,2,4-oxadiazoles.
A. Low or No Product Formation
Question: My reaction has stalled at the O-acylamidoxime intermediate, and I'm not getting any of the desired 1,2,4-oxadiazole. What's going wrong?
Answer: The cyclodehydration of the O-acylamidoxime intermediate to the 1,2,4-oxadiazole ring is not always spontaneous and often requires specific conditions to proceed efficiently.
-
Causality: The conversion of the O-acylamidoxime to the 1,2,4-oxadiazole is a dehydration reaction. This step typically requires overcoming an energy barrier, which can be achieved through thermal induction or base catalysis. Insufficient heat or an inappropriate base can lead to the accumulation of the intermediate.
-
Troubleshooting Steps:
-
Thermal Cyclization: If you have isolated the O-acylamidoxime, you can promote cyclization by heating it in a high-boiling point solvent such as toluene, xylene, or DMF at temperatures ranging from 100 to 140 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Base-Catalyzed Cyclization: The use of a base can facilitate the cyclization under milder conditions. Tetrabutylammonium fluoride (TBAF) in THF at room temperature is an effective catalyst for this transformation. Alternatively, inorganic bases like potassium carbonate in a suitable solvent can also be employed.
-
One-Pot Procedure: For future syntheses, consider a one-pot approach where the acylation is followed by in-situ cyclization. After the initial coupling reaction, adding a base or increasing the temperature can drive the reaction to completion without isolating the intermediate.
-
Question: I am not observing the formation of the O-acylamidoxime intermediate. My starting materials (amidoxime and carboxylic acid) remain unreacted. Why is the initial coupling failing?
Answer: The formation of the O-acylamidoxime is an acylation reaction that depends on the successful activation of the carboxylic acid.
-
Causality: Carboxylic acids are generally not reactive enough to directly acylate amidoximes. They require activation, typically with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). Inefficient activation of the carboxylic acid will prevent the subsequent nucleophilic attack by the amidoxime.
-
Troubleshooting Steps:
-
Choice of Coupling Agent: Ensure you are using a suitable coupling agent. EDC and DCC are common choices. For challenging couplings, consider using activating additives like 1-hydroxybenzotriazole (HOBt) or HATU.
-
Reaction Conditions: The activation of the carboxylic acid is often performed at a low temperature (e.g., 0 °C) before the addition of the amidoxime to prevent side reactions of the activated intermediate. Ensure your reagents are anhydrous, as water can quench the activated species.
-
Reagent Purity: Verify the purity of your starting materials. Impurities in the carboxylic acid or amidoxime can interfere with the reaction. The amidoxime, in particular, can be prone to degradation.
-
B. Common By-product Formation
Question: My crude product is contaminated with a significant amount of a white, insoluble solid. What is it and how can I get rid of it?
Answer: When using carbodiimide coupling agents like DCC or EDC, the formation of the corresponding urea by-product (dicyclohexylurea - DCU, or EDU) is a common issue.
-
Causality: Carbodiimides activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the nucleophile (amidoxime). In the process, the carbodiimide is converted into a urea derivative, which is often poorly soluble in many organic solvents.
-
Troubleshooting and Purification Protocol:
-
Filtration: The majority of DCU is insoluble in solvents like dichloromethane (DCM) and ethyl acetate. After the reaction is complete, and before aqueous work-up, you can often remove a large portion of the DCU by filtration.
-
Solvent Selection for Work-up: If the urea by-product from EDC (EDU) is more soluble, a standard aqueous work-up can help remove it as it is water-soluble.
-
Column Chromatography: Residual urea can often be removed by flash column chromatography. Ureas are typically polar and will have a lower Rf than the desired 1,2,4-oxadiazole on silica gel.
-
| Coupling Agent | Urea By-product | Solubility | Primary Removal Method |
| DCC | Dicyclohexylurea (DCU) | Low in many organic solvents | Filtration |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) | Water-soluble | Aqueous work-up |
Question: I've isolated a product with the correct mass, but the NMR spectrum is inconsistent with the desired 1,2,4-oxadiazole. I suspect a rearranged isomer has formed. What could it be and why did it form?
Answer: The 1,2,4-oxadiazole ring is susceptible to rearrangement under certain conditions, most notably the Boulton-Katritzky rearrangement, which can lead to the formation of other heterocyclic systems.
-
Causality: The Boulton-Katritzky rearrangement is a thermal or base-catalyzed process involving an internal nucleophilic attack within the molecule. The relatively weak N-O bond in the 1,2,4-oxadiazole ring makes it prone to cleavage and re-cyclization into more stable isomeric heterocycles, such as 1,2,3-triazoles or other oxadiazole isomers, depending on the substituents. High temperatures or strong basic conditions during cyclization or work-up can promote this rearrangement.
-
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessive heating during the cyclization step. If thermal cyclization is necessary, use the lowest temperature that allows the reaction to proceed at a reasonable rate.
-
Choice of Base: If a base is required, opt for milder, non-nucleophilic bases. Strong, nucleophilic bases are more likely to induce rearrangement.
-
Substituent Effects: Be aware that certain substituents on the 1,2,4-oxadiazole ring can make it more susceptible to rearrangement. Electron-withdrawing groups can activate the ring towards nucleophilic attack, potentially facilitating the rearrangement process.
-
Question: My reaction is giving me a mixture of regioisomers. How can I control the regioselectivity of my 1,2,4-oxadiazole synthesis?
Answer: The formation of regioisomers is a potential issue, particularly in syntheses that proceed via a 1,3-dipolar cycloaddition pathway. However, in the more common amidoxime acylation route, the regiochemistry is generally well-defined.
-
Causality: In the amidoxime acylation route, the amidoxime provides the N-C-N fragment, and the carboxylic acid provides the O-C fragment of the ring. This leads to a specific connectivity where the substituent from the amidoxime (R1) is at the 3-position and the substituent from the carboxylic acid (R2) is at the 5-position. If you are observing regioisomers, it is possible that an alternative reaction pathway is occurring, or that one of your starting materials is a mixture of isomers.
-
Troubleshooting Steps:
-
Confirm Starting Material Purity: Ensure that your starting amidoxime and carboxylic acid are pure and do not contain isomeric impurities.
-
Review Reaction Mechanism: Double-check that the reaction conditions you are using favor the intended amidoxime acylation pathway. Unintended side reactions could potentially lead to isomeric by-products.
-
Analytical Characterization: Use techniques like 2D NMR (NOESY or HMBC) to definitively determine the structure of your product and any isomers. The chemical shifts of the ring carbons can also provide clues: the C5 carbon is typically more deshielded (further downfield) than the C3 carbon.
-
III. Experimental Protocols
General Protocol for Two-Step 1,2,4-Oxadiazole Synthesis
This protocol outlines the acylation of an amidoxime followed by thermal cyclization.
Step 1: O-Acylation of the Amidoxime
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as DCM or DMF.
-
Add the coupling agent (e.g., EDC, 1.1 eq) and, if desired, an activator (e.g., HOBt, 1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, perform an aqueous work-up. If EDC was used, wash with water to remove the EDU by-product. If DCC was used, filter the reaction mixture to remove the DCU precipitate before the work-up.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime.
Step 2: Cyclodehydration
-
Dissolve the crude O-acylamidoxime in a high-boiling solvent (e.g., toluene or xylene).
-
Heat the solution to reflux (typically 110-140 °C) and monitor the reaction by TLC until the O-acylamidoxime is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude 1,2,4-oxadiazole by flash column chromatography on silica gel.
Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Spot the crude reaction mixture, along with the starting materials (amidoxime and carboxylic acid) as references, on a silica gel TLC plate.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light (254 nm). The 1,2,4-oxadiazole product is typically less polar than the O-acylamidoxime intermediate and the starting materials.
IV. References
-
Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2021(3), 376-417. [Link]
-
Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643. [Link]
-
Kaur, R., & Sharma, S. (2015). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 6(9), 3694-3709. [Link]
-
Baykov, S., Belyakov, S., & Tšubrik, O. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]
-
Li, Y., Zhang, Y., Wang, Y., Li, J., & Wang, Q. (2021). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 26(24), 7545. [Link]
Technical Support Center: Purification of Crude 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole. Here, we address common purification challenges and provide troubleshooting strategies and frequently asked questions to streamline your experimental workflow. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of crude 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole.
Issue 1: My TLC plate shows multiple spots after the reaction. How do I identify my product and the major impurities?
Answer:
Thin-layer chromatography (TLC) is your first line of analysis for a crude reaction mixture. For effective visualization of nitrophenyl compounds, which are often colorless, specific techniques are required.
Identifying the Product and Impurities:
-
UV Visualization: 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, containing a nitrophenyl group, should be visible under short-wave UV light (254 nm) as a dark spot on a fluorescent TLC plate.[1]
-
Chemical Staining:
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for identifying oxidizable functional groups. While the oxadiazole ring itself is relatively stable, unreacted starting materials or certain byproducts might be visualized.[1]
-
Specific Stains for Nitro Groups: A highly effective method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[2]
-
Common Impurities and Their Expected TLC Behavior:
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles often proceeds through the cyclodehydration of an O-acyl amidoxime intermediate. A significant side reaction can be the cleavage of this intermediate, leading to the starting amidoxime and carboxylic acid.[3]
-
3-Nitrobenzamidoxime (Starting Material): This is a relatively polar compound and will likely have a low Rf value.
-
Butyric anhydride or Butyryl chloride (Starting Material): These are often used in excess and may be hydrolyzed to butyric acid. Butyric acid is polar and will also have a low Rf value, potentially streaking on the TLC plate.
-
N-(butanoyloxy)-3-nitrobenzimidamide (O-acyl amidoxime intermediate): If the cyclization is incomplete, you may see this intermediate. Its polarity will be between the starting materials and the final product.
-
3-Nitrobenzonitrile: This can be a byproduct from the decomposition of the amidoxime.[3] It is less polar than the amidoxime and will have a higher Rf value.
Experimental Protocol: TLC Analysis and Visualization of Nitro Compounds
-
Plate Preparation: Spot the crude reaction mixture, your starting materials (if available), and a co-spot (crude mixture + starting material) on a silica gel TLC plate.
-
Elution: Develop the plate in a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).
-
Visualization:
-
Dry the plate and visualize under UV light (254 nm).
-
For chemical staining, prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Spray the plate, heat it at 100°C for 10-15 minutes, and cool.[2]
-
Subsequently, spray with a 2% (w/v) aqueous solution of sodium nitrite, followed by a 10% (w/v) solution of β-naphthol in 10% aqueous NaOH to develop colored spots for the nitro-containing compounds.[2]
-
Issue 2: My yield is low after column chromatography. What can I do to improve it?
Answer:
Low recovery from column chromatography can be due to several factors, from improper solvent selection to the instability of the compound on the stationary phase.
Optimizing Column Chromatography:
-
Solvent System Selection: The choice of eluent is critical. The goal is to have your product elute with an Rf value between 0.2 and 0.4 for good separation.
-
Recommendation: Based on the structure, a gradient elution with a hexane/ethyl acetate system is a good starting point. For similar 1,2,4-oxadiazole derivatives, petroleum ether and ethyl acetate have been used successfully.[4]
-
-
Stationary Phase: Silica gel is the standard choice. However, if you suspect your compound is degrading on the acidic silica surface, you can use deactivated silica (by adding a small percentage of triethylamine to your eluent) or switch to a less acidic stationary phase like alumina.
-
Column Loading: Overloading the column is a common cause of poor separation and low yield. As a rule of thumb, use a 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
Dry Loading: If your crude product has low solubility in the initial eluent, consider dry loading. Dissolve the crude material in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried silica onto the column.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pack a column with the slurry, ensuring no air bubbles are trapped.
-
Loading: Load your crude sample (either as a concentrated solution or dry-loaded).
-
Elution: Start with the initial non-polar eluent and gradually increase the polarity by adding more ethyl acetate. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: I am struggling to recrystallize my product. It either oils out or remains in solution.
Answer:
Successful recrystallization depends on the differential solubility of your product and impurities in a given solvent at different temperatures.
Troubleshooting Recrystallization:
-
Oiling Out: This occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Solution: Try a lower-boiling point solvent or a mixed solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
-
Product Remains in Solution: The product is too soluble in the chosen solvent even at low temperatures.
-
Solution: Use a less polar solvent or a mixed solvent system where the product is less soluble. You can also try to reduce the volume of the solvent carefully.
-
Solvent Selection for Recrystallization:
For nitrophenyl-containing heterocyclic compounds, ethanol is often a good choice for recrystallization.[5] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the 1,2,4-oxadiazole ring during purification?
A1: The 1,2,4-oxadiazole ring is generally stable under neutral and mildly acidic or basic conditions. However, strong nucleophiles can attack the electrophilic carbon atoms of the ring, potentially leading to ring-opening or rearrangement, especially when activated by electron-withdrawing groups like the 3-nitrophenyl substituent. It is advisable to avoid prolonged exposure to strong acids or bases, particularly at elevated temperatures.
Q2: How can I confirm the purity of my final product?
A2: A combination of techniques should be used:
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point range close to the literature value (if available) suggests high purity. For a related compound, 3-(3,5-dinitrophenyl)-5-amino-1,2,4-oxadiazole, the melting point is reported as 164 °C.[6] The melting point of your compound will be different but should be sharp.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR: These will confirm the structure and identify any impurities with distinct signals.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
HPLC: High-performance liquid chromatography is a quantitative method to assess purity. For a similar nitrophenyl-containing 1,3,4-oxadiazole, a C18 column with a mobile phase of acetonitrile, orthophosphoric acid, and methanol has been used.[7][8]
-
Q3: What are the key safety precautions when working with this compound and its precursors?
A3:
-
Nitro Compounds: Many nitrophenyl compounds are potentially toxic and can be skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: The organic solvents used for reaction and purification (e.g., hexane, ethyl acetate, dichloromethane) are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Reagents: Reagents like butyryl chloride or butyric anhydride are corrosive and lachrymatory. Handle them with care in a fume hood.
Visualizations
Workflow for Purification Strategy
Caption: A decision-making workflow for the purification of crude 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole.
Data Summary
| Technique | Recommendation | Rationale |
| TLC | Mobile Phase: Hexane/Ethyl Acetate (starting with 4:1 v/v) Visualization: UV (254 nm), followed by SnCl₂ reduction and azo dye formation.[2] | Good for separating moderately polar compounds. Specific visualization for nitro groups helps in positive identification. |
| Column Chromatography | Stationary Phase: Silica Gel Eluent: Gradient of Hexane/Ethyl Acetate | Standard and effective for separating the target compound from polar and non-polar impurities. |
| Recrystallization | Solvent: Ethanol or a mixed solvent system like Ethyl Acetate/Hexane.[5] | Ethanol is a common and effective solvent for recrystallizing similar heterocyclic compounds. A mixed solvent system offers fine-tuning of solubility. |
| Purity Analysis | HPLC, ¹H NMR, ¹³C NMR, MS, Melting Point | A combination of chromatographic and spectroscopic methods provides comprehensive confirmation of purity and structural identity. |
References
- Baykov, S.; Chernyak, D.; Voloshina, V.; Dar'in, D.; Bakulina, O.; Krasavin, M. A new general method of synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. Tetrahedron Lett.2017, 58, 311-312.
- Harris, P. A.; Holmes, A.; Dales, N. S.; Allen, D. G.; Tran, K.; Smit, J. W.; Jones, C. D.; Jones, P.
- Wamhoff, H. In Comprehensive Organic Chemistry II; Katritzky, A. R., Rees, C. W., Scriven, E. F. V., Eds.; Pergamon: Oxford, U.K., 1996; Vol. 4, pp 357-397.
- Wang, R.; Zhang, J.; Gao, H.; Li, H.; Zhang, J.; Shreeve, J. M. 3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole: synthesis, structure and properties of a novel insensitive energetic material. CrystEngComm2018, 20, 5834-5839.
- Kumar, A.; Kumar, S.; Saxena, A. K. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Int. J. Pharm. Sci. Drug Res.2012, 4, 1-10.
- Tan, T. H.; Ng, S. W.; Tiekink, E. R. T. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Med. Chem.2022, 14, 115-136.
- Otaka, A.; Watanabe, H.; Yukimasa, H.; Tamaki, M.; Fujii, N. A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. Chem. Pharm. Bull.1996, 44, 1883-1886.
- Saeed, A.; Shaheen, M.; Channar, P. A.; Larik, F. A.; Hassan, M.; Raza, H.; Seo, S.-Y. Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. J. Chil. Chem. Soc.2016, 61, 2800-2807.
- Busà, R.; Chiacchio, U.; Rescifina, A.; Iannazzo, D. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Eur. J. Org. Chem.2019, 2019, 379-393.
- Zhang, M.; Zhang, J.; He, C.; Zhang, J.; Shreeve, J. M. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules2022, 27, 7215.
- Yurttaş, L.; Kaplancıklı, Z. A.; Göger, G.; Demirci, F. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega2020, 5, 23, 13911–13921.
- El-Sayed, N. N. E.; Abdel-Aziz, S. A.; El-Azab, A. S.; Al-Obaid, A. M.; Al-Gendy, M. A. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. J. Saudi Chem. Soc.2013, 17, 171-176.
- Al-Omar, M. A. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moiety. Molecules2010, 15, 4071-4086.
- Deshpande, A.; Shirodkar, V.; Kulkarni, A.; Joshi, S. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. J. Health Allied Sci. NU2024, 14, 533-538.
- de Oliveira, C. S.; de Fátima, Â.; de P. Emerenciano, V.
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- Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- El-Sherif, A. A. Chromatographic Methods of Analysis. In Basic Analytical Chemistry; IntechOpen, 2018.
- Deshpande, A.; Shirodkar, V.; Kulkarni, A.; Joshi, S. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. J. Health Allied Sci. NU2024, 14, 533-538.
- Vasilyev, A. V.; Shafir, K. A.; Vostrikov, N. S.; Bagryanskaya, I. Y.; Gatilov, Y. V. Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein J. Org. Chem.2015, 11, 172-179.
- Wang, Z.; Chen, C.; Sun, P.; Li, Y. Supplementary Information. The Royal Society of Chemistry, 2013.
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- Cserháti, T.; Forgács, E. TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. J.
- Scribd. Experiment 4:: TLC and HPLC of Nitroanilines.
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Enhancing the stability of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole for long-term storage
A Guide to Enhancing Stability for Long-Term Storage and Experimental Use
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support center for 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this compound. 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole is a disubstituted heterocyclic compound featuring a 1,2,4-oxadiazole core. While this core is often employed in medicinal chemistry as a bioisostere for amide or ester groups due to its general resistance to metabolic hydrolysis, its stability is not absolute and can be compromised by environmental factors.[1][2] The presence of a nitroaromatic group further introduces specific vulnerabilities, particularly to light.[3][4]
Understanding the potential degradation pathways is critical for generating reliable and reproducible experimental data and for establishing appropriate long-term storage protocols. This document provides a series of frequently asked questions, troubleshooting guides, and validated protocols to help you maintain the quality of your compound.
Section 1: Understanding the Stability Profile
The stability of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole is primarily influenced by two key structural features: the 1,2,4-oxadiazole ring and the 3-nitrophenyl substituent.
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The 1,2,4-Oxadiazole Ring: This heterocyclic system is generally stable but possesses a chemically labile O-N bond. This bond can be susceptible to cleavage under harsh acidic or basic conditions, leading to the opening of the ring.[5] Studies on similar 1,2,4-oxadiazole derivatives have shown that degradation is significantly accelerated at pH values outside the 3-5 range.[5] At low pH, the ring's nitrogen atom can be protonated, making the adjacent carbon more susceptible to nucleophilic attack and subsequent ring opening.[5] Conversely, at high pH, direct nucleophilic attack can occur, leading to a similar degradation product.[5]
-
The 3-Nitrophenyl Group: Nitroaromatic compounds are known to be photoreactive.[3][6] The nitro group is a strong electron-withdrawing group that can absorb UV-visible light, leading to photochemical reactions that can alter the compound's structure.[7][8] This photosensitivity can manifest as discoloration (e.g., turning yellow) and the appearance of degradation impurities upon exposure to ambient or UV light.
The primary degradation pathways to consider are therefore hydrolysis, photolysis, and, to a lesser extent, thermal degradation.
Section 2: Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling, storage, and use of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole.
Storage & Handling
Q: What are the ideal long-term storage conditions for my solid (neat) compound? A: For optimal long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light. An amber glass vial is recommended. For added protection, consider storing the vial inside a desiccator to minimize moisture exposure and flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Q: My solid compound has changed color from off-white to a noticeable yellow. What does this mean? A: A color change to yellow is often indicative of degradation, most commonly due to light exposure (photodegradation). The nitroaromatic moiety is particularly susceptible to this.[4][7] While the compound may still be usable for some applications, its purity is compromised. We strongly recommend re-analyzing the purity of the material by HPLC or LC-MS before use and storing it with strict light protection moving forward.
Q: How should I store solutions of the compound? Which solvents are recommended? A: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles, store at -80°C, and protect from light by using amber vials or wrapping them in aluminum foil. Avoid storing in protic solvents like methanol or ethanol for extended periods, as they can participate in degradation reactions. Water or aqueous buffers should generally be avoided for long-term storage due to the risk of hydrolysis.
Q: I see a new peak in my HPLC chromatogram after leaving my stock solution on the bench for a few days. What could it be? A: This is a classic sign of degradation. The new peak is likely a degradation product. Given the compound's structure, the most probable causes are:
-
Photodegradation: If the solution was exposed to light.
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Hydrolysis: If the solvent was not anhydrous or if you used an aqueous buffer. The degradation product could be the result of oxadiazole ring cleavage.[5][9] To troubleshoot, you should run a fresh sample prepared from solid material and compare the chromatograms. An LC-MS analysis can help identify the mass of the new peak, providing clues to its structure.
Experimental Issues
Q: Can I heat my solution to improve the dissolution of the compound? A: Gentle warming (e.g., to 30-40°C) for a short period is generally acceptable. However, prolonged exposure to high temperatures can induce thermal degradation.[10] A study on a similar energetic material containing a dinitrophenyl-oxadiazole structure showed thermal decomposition starting at higher temperatures, but it's best practice to avoid excessive heat.[11][12] We recommend using sonication at room temperature as the primary method to aid dissolution.
Q: My experimental results are inconsistent. Could stability be the cause? A: Absolutely. Inconsistent results are often traced back to declining purity of the stock compound. If the concentration of the active parent compound decreases over time due to degradation, its apparent activity in an assay will also decrease. We recommend implementing a routine purity check of your stock solutions and qualifying a new batch of solid material if you suspect widespread degradation.
Q: How can I minimize photodegradation during my experiments? A: If your experiments are lengthy, take precautions to protect the compound from light. Use amber-colored labware (e.g., microplates, vials) or cover standard labware with aluminum foil. Minimize exposure to direct overhead laboratory lighting where possible. This is particularly crucial in cell-based assays or kinetic studies that run for several hours or days.
Section 3: Protocols for Stability Assessment
To ensure the integrity of your research, we recommend performing stability assessments. A forced degradation study is an accelerated way to understand the compound's vulnerabilities, while a long-term study confirms its stability under your specific storage conditions.
Protocol 1: Forced Degradation Study
This study exposes the compound to harsh conditions to rapidly identify its primary degradation pathways.[13]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Sample Preparation: For each condition, dilute the stock solution with the appropriate stressor solution to a final concentration of 100 µg/mL. An unstressed control sample should be prepared by diluting with the solvent mix (e.g., 50:50 acetonitrile:water) and kept at 4°C in the dark.
-
Stress Conditions: Expose the samples to the conditions outlined in the table below.
-
Time-Point Analysis: At the end of the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including the unstressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase). Use a PDA detector to monitor for peak purity and a mass spectrometer (MS) to identify the mass of any new peaks.[14]
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Incubation Time & Temperature | Expected Outcome |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 6 hours at 60°C | Potential for oxadiazole ring opening[5] |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 2 hours at Room Temp | Potential for oxadiazole ring opening[5] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | 24 hours at Room Temp | Tests susceptibility to oxidative degradation |
| Thermal | Solid & Solution | 48 hours at 80°C | Tests thermal stability |
| Photolytic | Solution | Expose to light source per ICH Q1B guidelines[15] | Tests for photodegradation, common for nitroaromatics[3] |
Protocol 2: Long-Term and Accelerated Stability Study
This protocol validates the chosen storage conditions over an extended period.
-
Prepare Samples: Prepare multiple aliquots of the compound in both solid form and as a concentrated stock solution (e.g., 10 mM in anhydrous DMSO).
-
Storage:
-
Long-Term: Store one set of aliquots at the intended storage condition (e.g., -20°C for solid, -80°C for solution), protected from light.
-
Accelerated: Store a second set of aliquots at an elevated temperature (e.g., 4°C or 25°C), protected from light.
-
-
Analysis Schedule: Pull one aliquot from each storage condition at predefined time points (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 2, and 4 weeks for accelerated).
-
Evaluation: Analyze the purity of each sample using a validated HPLC method. A loss of purity greater than 2-5% is typically considered significant.
Section 4: Strategies for Enhancing Stability
Based on the chemical nature of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, the following strategies can be employed to maximize its shelf-life.
Table 2: Summary of Recommended Storage and Handling Practices
| Form | Primary Storage | Secondary Storage | Handling Recommendations |
| Solid (Neat) | -20°C, in amber glass vial | Inside a desiccator | Weigh out in a controlled humidity environment if possible. Avoid repeated opening of the main container. |
| Aprotic Solvent Stock (e.g., DMSO, DMF) | -80°C, in single-use aliquots | Wrapped in foil or in amber vials | Use high-purity anhydrous solvents. Thaw aliquots immediately before use and discard any unused portion. |
| Aqueous/Buffered Solutions | Not Recommended for Storage | N/A | Prepare fresh immediately before each experiment. Use buffers in the pH 3-5 range if aqueous solution is required. |
Use of Excipients for Formulations:
For preclinical or clinical formulations where the compound may be in solution for longer periods, the use of stabilizing excipients can be beneficial.
-
Buffering Agents: If an aqueous environment is unavoidable, formulating the compound in a buffer system that maintains the pH between 3 and 5 can significantly slow the rate of hydrolytic degradation.[5] Citrate or acetate buffers are common choices.
-
Antioxidants: While oxidation is not the primary predicted pathway, if forced degradation studies show susceptibility, adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to formulations could be beneficial.
-
Moisture Scavengers: For solid formulations, including excipients that inhibit water activity can prevent degradation.[16]
By implementing these storage, handling, and testing protocols, researchers can ensure the stability and integrity of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, leading to more reliable and reproducible scientific outcomes.
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Parveen, H., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3997-4013. Retrieved from [Link]
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Goral, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2394. Retrieved from [Link]
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Pace, A., et al. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2018(4), 377-393. Retrieved from [Link]
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Hartley, R. F., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3124-33. Retrieved from [Link]
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Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 743-748. Retrieved from [Link]
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Poso, A., et al. (2020). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society, 142(11), 5224-5235. Retrieved from [Link]
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Minimizing solvent waste in the synthesis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
A Guide to Efficient Synthesis and Solvent Waste Minimization
Welcome to the technical support center for the synthesis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this and related 1,2,4-oxadiazole compounds. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you optimize your synthetic route, improve yield, and significantly reduce solvent waste.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole with a focus on sustainable practices.
Q1: What is the most common and solvent-efficient method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles?
A1: The most prevalent and generally efficient method involves the cyclization of an O-acylamidoxime intermediate.[1] This intermediate is typically formed by the reaction of an amidoxime (in this case, 3-nitrobenzamidoxime) with an acylating agent (such as butyryl chloride or butyric anhydride). One-pot procedures, where the O-acylamidoxime is generated and cyclized in the same reaction vessel without isolation, are particularly effective in minimizing solvent usage and waste.[2] Microwave-assisted synthesis can further enhance efficiency by reducing reaction times and often allowing for solvent-free conditions.
Q2: How can I minimize the use of hazardous solvents in this synthesis?
A2: Minimizing hazardous solvent use is a key principle of green chemistry. Consider the following strategies:
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Solvent Selection: Opt for greener solvents with favorable safety and environmental profiles. The GSK solvent selection guide is an excellent resource for this. For the acylation and cyclization steps, consider replacing traditional solvents like pyridine or DMF with more benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), where reactant solubility allows.
-
Solvent-Free Reactions: Microwave-assisted organic synthesis (MAOS) can often be performed under solvent-free conditions, where the neat reactants are irradiated. This completely eliminates the need for a reaction solvent.
-
Solvent Reduction: Employing higher concentration reaction conditions, where feasible, can significantly reduce the total volume of solvent used. However, this must be balanced with the need for efficient stirring and heat transfer.
Q3: What are the primary sources of solvent waste in this synthesis, and how can they be mitigated?
A3: The primary sources of solvent waste are typically the reaction medium and the purification process (e.g., column chromatography). To mitigate this:
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Reaction: As discussed, utilizing one-pot syntheses and exploring solvent-free microwave conditions are highly effective.
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Purification: Column chromatography is a major contributor to solvent waste. Whenever possible, aim to purify the product by recrystallization, which uses significantly less solvent. Careful selection of a recrystallization solvent is crucial for high recovery of the pure product.[3]
Q4: What is the E-Factor, and how can I use it to assess the environmental impact of my synthesis?
A4: The E-Factor (Environmental Factor) is a green chemistry metric that measures the amount of waste generated per unit of product.[1][4][5] It is calculated as the total mass of waste (raw materials, solvents, byproducts) divided by the mass of the final product. A lower E-Factor indicates a more environmentally friendly process. By calculating the E-Factor for different synthetic routes, you can quantitatively compare their sustainability and identify areas for improvement.
II. Troubleshooting Guide
This guide provides solutions to common experimental problems encountered during the synthesis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Incomplete acylation of the amidoxime. 2. Inefficient cyclization of the O-acylamidoxime intermediate. 3. Degradation of starting materials or product. 4. Sub-optimal reaction temperature. | 1. Ensure complete acylation: Use a slight excess (1.1-1.2 equivalents) of the acylating agent (butyryl chloride). The reaction is often exothermic; maintain a low temperature (0-5 °C) during addition to prevent side reactions. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the amidoxime. 2. Promote cyclization: For thermal cyclization, ensure the temperature is high enough (often >100 °C) for a sufficient duration. If using a base-catalyzed cyclization at room temperature, ensure the base (e.g., pyridine, triethylamine) is dry and of good quality. Microwave irradiation can significantly improve cyclization efficiency. 3. Check reagent quality: Use freshly opened or purified reagents. Amidoximes can be unstable on prolonged storage. Butyryl chloride is moisture-sensitive and should be handled under anhydrous conditions.[4][6][7][8][9] 4. Optimize temperature: If the reaction is sluggish, a modest increase in temperature may be necessary. Conversely, if side products are observed, a lower temperature may be required. |
| Formation of Multiple Byproducts | 1. Diacylation of the amidoxime. 2. Thermal rearrangement of the 1,2,4-oxadiazole ring (Boulton-Katritzky rearrangement). 3. Hydrolysis of the acylating agent. | 1. Control stoichiometry: Avoid a large excess of the acylating agent. Slow, dropwise addition at low temperature can minimize diacylation. 2. Avoid excessive heat: While heat is often required for cyclization, prolonged heating at very high temperatures can induce rearrangement to other heterocyclic systems.[10] Monitor the reaction progress and stop heating once the product is formed. 3. Maintain anhydrous conditions: Water will rapidly hydrolyze butyryl chloride to butyric acid, which will not react to form the desired product. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Oiling out during recrystallization. | 1. Work-up procedure: A simple aqueous work-up can remove many impurities. Washing the organic layer with a dilute base solution (e.g., sodium bicarbonate) will remove unreacted butyric acid and 3-nitrobenzoic acid (a potential hydrolysis product of the starting material). A subsequent wash with dilute acid can remove basic impurities. 2. Recrystallization: This is the preferred method for purification to minimize solvent waste. Screen for suitable recrystallization solvents. A good solvent will dissolve the crude product when hot but not at room temperature. For 3-(3-nitrophenyl)-5-propyl-1,2,4-oxadiazole, consider solvents like ethanol, isopropanol, or mixed solvent systems such as ethyl acetate/hexane.[3][11] 3. Optimize recrystallization: If the product "oils out," it means it is coming out of solution above its melting point. This can be addressed by using a larger volume of a less-polar solvent, or by cooling the solution more slowly. Seeding the solution with a small crystal of the pure product can also induce proper crystallization. |
III. Experimental Protocols & Data
This section provides a detailed, step-by-step protocol for a solvent-conscious synthesis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, along with a comparison of different synthetic approaches.
Protocol 1: One-Pot Synthesis via Thermal Cyclization
This protocol is adapted from established procedures for the synthesis of similar 1,2,4-oxadiazoles and prioritizes a one-pot approach to reduce handling and solvent use.
Materials:
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3-Nitrobenzamidoxime
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Butyryl chloride
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Pyridine (anhydrous)
-
Toluene
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
Acylation: To a stirred solution of 3-nitrobenzamidoxime (1.0 eq) in anhydrous pyridine (5-10 volumes) at 0 °C under a nitrogen atmosphere, add butyryl chloride (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting amidoxime is consumed.
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Solvent Swap & Cyclization: Remove the pyridine under reduced pressure. To the residue, add toluene (10-15 volumes) and heat the mixture to reflux (approximately 110 °C) for 6-8 hours. Monitor the cyclization by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 volumes), water (1 x 10 volumes), and brine (1 x 10 volumes).
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Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole as a solid.
Method Comparison: Towards a Greener Synthesis
The following table compares the traditional thermal cyclization method with a microwave-assisted approach, highlighting the potential for significant solvent waste reduction.
| Parameter | Method A: Thermal Cyclization in Toluene | Method B: Microwave-Assisted (Solvent-Free) |
| Reaction Time | 8-12 hours | 10-30 minutes |
| Reaction Temperature | ~110 °C | 120-150 °C |
| Solvent(s) - Reaction | Pyridine, Toluene | None |
| Solvent(s) - Purification | Ethyl acetate, Hexane (for chromatography or recrystallization) | Ethanol (for recrystallization) |
| Typical Yield | 60-80% | 70-90% |
| Estimated E-Factor * | 25-50 | 5-15 |
*E-Factor is estimated based on typical lab-scale procedures and includes solvent for reaction, work-up, and purification. The actual value will depend on the specific experimental conditions and scale.
Calculating the E-Factor: A Practical Example
Let's calculate the E-factor for the synthesis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole using the thermal cyclization method (Method A) on a hypothetical 1-gram scale of the final product.
Inputs:
-
3-Nitrobenzamidoxime: 0.8 g
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Butyryl chloride: 0.5 g
-
Pyridine: 10 mL (9.8 g)
-
Toluene: 15 mL (13.0 g)
-
Ethyl acetate (for extraction and recrystallization): 50 mL (45 g)
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Hexane (for recrystallization): 50 mL (33 g)
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Sodium bicarbonate solution (aqueous waste): ~20 mL
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Brine (aqueous waste): ~10 mL
Total Mass of Inputs: 0.8 + 0.5 + 9.8 + 13.0 + 45 + 33 = 102.1 g
Output:
-
3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole (Product): 1.0 g
Waste:
-
Total Mass of Waste = Total Mass of Inputs - Mass of Product
-
Total Mass of Waste = 102.1 g - 1.0 g = 101.1 g
E-Factor:
-
E-Factor = Total Mass of Waste / Mass of Product
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E-Factor = 101.1 g / 1.0 g = 101.1
This high E-factor highlights the significant contribution of solvents to the waste stream. By switching to a microwave-assisted, solvent-free reaction and purifying by recrystallization from a minimal amount of a single solvent, the E-factor can be dramatically reduced.
IV. Visualizing the Workflow
The following diagrams illustrate the key workflows discussed in this guide.
Caption: General workflow for the two-step synthesis of the target oxadiazole.
Caption: A logical approach to troubleshooting common synthesis issues.
V. Safety Considerations
-
3-Nitrobenzamidoxime and other nitroaromatic compounds: These compounds should be handled with care as they can be potentially explosive, especially at elevated temperatures or upon impact. Avoid grinding or subjecting the material to mechanical shock.
-
Butyryl chloride: This is a corrosive and moisture-sensitive liquid.[4][6][7][8][9] It reacts violently with water to produce HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine: This is a flammable and toxic liquid with a strong, unpleasant odor. Use in a fume hood and avoid inhalation or skin contact.
-
Microwave Synthesis: Reactions in a microwave reactor can generate high pressures. Use only vessels designed for microwave synthesis and do not exceed the recommended fill volume or temperature for the vessel.
By following the guidance in this technical support center, researchers can confidently and safely synthesize 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole while minimizing environmental impact through conscious solvent choices and waste reduction strategies.
VI. References
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (URL not provided)
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Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. (URL not provided)
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. (URL not provided)
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (URL not provided)
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SAFETY DATA SHEET - Sigma-Aldrich. (URL not provided)
-
13.10: The E-Factor in Green Chemistry. Chemistry LibreTexts. (URL not provided)
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. (URL not provided)
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Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules. (URL not provided)
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Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. (URL not provided)
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. (URL not provided)
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Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl). ResearchGate. (URL not provided)
-
SAFETY DATA SHEET - Fisher Scientific. (URL not provided)
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Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. (URL not provided)
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. (URL not provided)
-
Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. PubMed. (URL not provided)
-
(PDF) 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS 1 2 3. ResearchGate. (URL not provided)
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SAFETY DATA SHEET - TCI Chemicals. (URL not provided)
-
Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. ACS Combinatorial Science. (URL not provided)
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed. (URL not provided)
-
One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. (URL not provided)
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society. (URL not provided)
-
Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. ResearchGate. (URL not provided)
-
SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine. (URL not provided)
-
BUTYRYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL not provided)
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. (URL not provided)
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Institutes of Health. (URL not provided)
-
KSCL N- Butyryl Chloride MSDS. (URL not provided)
-
E-Factor - Welcome to . (URL not provided)
-
Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. TÜBİTAK Academic Journals. (URL not provided)
-
1,2,4-Oxadiazoles from cycloreversions of oxadiazabicyclo[3.2.0]heptenes: 1-azetines as thiocyanate equivalents. Sci-Hub. (URL not provided)
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. (URL not provided)
-
Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. (URL not provided)
-
Sustainability Appraisal of Polymer Chemistry Using E-Factor: Opportunities, Limitations and Future Directions. ACS Publications. (URL not provided)
-
E factor and solved Numericals | Green Chemistry. YouTube. (URL not provided)
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Technical Support Center: Navigating Inconsistent Results with 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole. As a Senior Application Scientist, I understand that inconsistent results in biological assays can be a significant source of frustration and can impede research progress. This guide is designed to provide you with a structured approach to troubleshooting and to answer frequently asked questions regarding the use of this and similar small molecules. My aim is to equip you with the scientific rationale behind experimental choices, enabling you to identify and resolve issues effectively.
Understanding the Molecule: 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
While specific data for this exact molecule is not extensively published, we can infer its likely behavior based on its structural components: a 1,2,4-oxadiazole core, a nitrophenyl group, and a propyl chain. The 1,2,4-oxadiazole ring is a stable heterocyclic scaffold often used in medicinal chemistry. The nitrophenyl group can be involved in various interactions and may influence the molecule's solubility and potential for off-target effects. The propyl chain adds hydrophobicity, which can also impact solubility.
Troubleshooting Guide: A Step-by-Step Approach to Inconsistent Assay Results
Inconsistent results with small molecule inhibitors often stem from a few key areas: the compound itself, the assay system, or the experimental procedure. This guide will walk you through a systematic process to identify the root cause of the variability you are observing.
Step 1: Verify Compound Integrity and Handling
Before scrutinizing your assay, it's crucial to ensure the reliability of your stock solutions of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole.
Question: My results with 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole are not reproducible. Where should I start?
Answer: Start with your compound stock solution. Inconsistencies in concentration, solubility, and stability are common culprits.[1]
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Solubility Issues: 1,2,4-oxadiazoles with aryl substituents can have limited aqueous solubility. While Dimethyl Sulfoxide (DMSO) is a common solvent, issues can still arise.[2]
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Precipitation upon dilution: A concentrated DMSO stock may appear clear, but the compound can precipitate when diluted into aqueous assay buffer. This is a frequent cause of seeing lower than expected activity and high variability.[3]
-
What to do:
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Visually inspect for precipitation: After diluting your compound into the final assay medium, centrifuge the plate or tubes and look for a pellet.
-
Determine kinetic solubility: A nephelometric assay can quickly determine the concentration at which your compound begins to precipitate in your specific assay buffer.[4]
-
Adjust your protocol: If solubility is an issue, you may need to lower the final concentration of the compound, increase the percentage of DMSO (while being mindful of its effect on your cells or assay), or explore the use of co-solvents.[5]
-
-
-
Stability Concerns: The stability of small molecules in aqueous solutions can be influenced by pH, temperature, and light exposure.[6]
-
Hydrolysis: The oxadiazole ring is generally stable, but extreme pH conditions can lead to degradation over time.
-
What to do:
-
Prepare fresh dilutions: For each experiment, prepare fresh dilutions of your compound from a frozen stock. Avoid using old working solutions.[7]
-
Conduct a stability study: Incubate the compound in your assay buffer for the duration of your experiment and then analyze for degradation using HPLC-MS.
-
-
-
Proper Storage:
-
Stock Solutions: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5]
-
Powder: Store the solid compound as recommended by the supplier, typically in a cool, dark, and dry place.
-
Troubleshooting Workflow for Compound Integrity
Caption: Decision tree for addressing assay interference and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole?
A1: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. [4]Store this stock in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and water absorption by the DMSO. [8]Always vortex the stock solution before making serial dilutions. Q2: What concentration of DMSO is acceptable in my cell-based assay?
A2: The tolerance of cells to DMSO varies. For most cell lines, it is advisable to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity or differentiation. [5]Always include a vehicle control with the same final DMSO concentration as your treated samples.
Q3: My results vary from plate to plate. What could be the cause?
A3: Plate-to-plate variability can be due to several factors:
-
Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. Avoid using the outer wells for experimental samples if possible.
-
Inconsistent Cell Seeding: Ensure your cells are in a single-cell suspension and evenly distributed in each well. [1]* Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when performing serial dilutions.
Q4: How can I be sure that the observed effect is not due to general cytotoxicity?
A4: It is important to run a counter-screen to assess the general health of your cells. For example, if you are studying the inhibition of a specific signaling pathway, you should also perform a cell viability assay (e.g., using an ATP-based readout like CellTiter-Glo®) at the same compound concentrations. This will help you distinguish between specific pathway inhibition and general toxicity.
Q5: What should I do if I continue to see inconsistent results after following this guide?
A5: If you have systematically addressed compound handling, assay interference, and experimental technique, and are still facing reproducibility issues, consider the following:
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Source of the Compound: Verify the purity and identity of your compound from the supplier. If possible, obtain a fresh batch or a sample from a different supplier.
-
Biological Variability: The passage number of your cells, mycoplasma contamination, and variations in cell culture media can all contribute to inconsistent results. [9]It is good practice to use cells within a defined passage number range and regularly test for mycoplasma.
By taking a methodical approach to troubleshooting, you can identify the source of inconsistency in your assays and generate reliable, reproducible data with 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole.
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Dahlin, J. L., & Walters, M. A. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. Available at: [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available at: [Link]
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Kozik, V., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2777. Available at: [Link]
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Science Ready. (n.d.). What are Positive and Negative Controls? Available at: [Link]
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Nobre, M. (2021). Why can't I get reproducible results in cell based assays? ResearchGate. Available at: [Link]
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Wolpaw, A. J., & Stockwell, B. R. (2014). Transcript Profiling and RNA Interference as Tools to Identify Small Molecule Mechanisms and Therapeutic Potential. ACS Chemical Biology, 9(5), 1041-1051. Available at: [Link]
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Fernández-Sanlés, A. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. Available at: [Link]
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Burley, T. A., & Johnston, J. F. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 1289, 43–52. Available at: [Link]
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Merget, B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of medicinal chemistry, 62(15), 7077–7094. Available at: [Link]
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Zhang, S., et al. (2023). Reasons and Resolutions for Inconsistent Variant Interpretation. Genes, 14(6), 1163. Available at: [Link]
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Wagener, J., & Bonke, E. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An... YouTube. Available at: [Link]
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Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature biotechnology, 26(8), 933–940. Available at: [Link]
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BioIVT. (2022). What are Controls and Why Do We Need Them? Available at: [Link]
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Burley, T. A., & Johnston, J. F. (2015). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Methods in Molecular Biology, 1289, 43-52. Available at: [Link]
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Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. Available at: [Link]
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Peterson, J. R. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology, 26, 933-940. Available at: [Link]
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Molecular Biologist. (n.d.). Assay Troubleshooting. Available at: [Link]
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Vlachy, V., et al. (2012). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 116(11), 3586-3595. Available at: [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]
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Ventura, A. C., & Aberton, J. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 9, 7. Available at: [Link]
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Ishikawa, M., & Hashimoto, Y. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 50(24), 5879-5892. Available at: [Link]
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Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of biomolecular screening, 14(7), 852–864. Available at: [Link]
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Vlachy, V., et al. (2012). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 116(11), 3586-3595. Available at: [Link]
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Peterson, J. R. (2009). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & biology, 16(2), 143–152. Available at: [Link]
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Knowledge Booster. (2023). Positive Control vs Negative Control | Experimental Group. YouTube. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole and Its Analogs: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the 1,2,4-oxadiazole scaffold remains a cornerstone for the development of novel therapeutic agents, owing to its favorable physicochemical properties and diverse biological activities.[1] This guide presents a comprehensive comparative study of 3-(3-nitrophenyl)-5-propyl-1,2,4-oxadiazole, a promising candidate in its own right, against a curated selection of its structural analogs. By examining the influence of positional isomerism of the nitro group and variations in the C5-substituent, we aim to elucidate critical structure-activity relationships (SAR) to inform future drug design and optimization efforts. This analysis is grounded in a synthesis of available experimental data and established scientific principles, providing researchers and drug development professionals with actionable insights.
Introduction: The Rationale for Comparison
The nitrophenyl-oxadiazole core is a privileged motif in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological effects, including antimicrobial and anticancer activities.[2][3][4][5] The electronic properties of the nitro group, combined with the metabolic stability of the oxadiazole ring, make these compounds compelling subjects for investigation.
This guide focuses on a systematic comparison centered around 3-(3-nitrophenyl)-5-propyl-1,2,4-oxadiazole (I) . The selection of its comparators is designed to probe two key structural variables:
-
Positional Isomerism of the Nitro Group: We will compare compound I with its ortho- and para-nitro isomers, 3-(2-nitrophenyl)-5-propyl-1,2,4-oxadiazole (II) and 3-(4-nitrophenyl)-5-propyl-1,2,4-oxadiazole (III) , respectively. The position of the electron-withdrawing nitro group can significantly impact the molecule's electronic distribution, pKa, and ultimately, its interaction with biological targets.
-
Variation of the C5-Alkyl Substituent: To understand the role of the C5-substituent in modulating activity, we will draw comparisons with analogs bearing different alkyl or other functional groups at this position, such as 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole (IV) and S-substituted 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiols . This allows for an exploration of how steric bulk, lipophilicity, and the introduction of different functionalities at the C5 position influence biological outcomes.
This comparative approach provides a framework for understanding the nuanced effects of subtle structural modifications on the overall biological profile of nitrophenyl-oxadiazole derivatives.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in organic chemistry. The primary route involves the cyclization of an O-acyl-amidoxime intermediate, which is typically formed from the reaction of an amidoxime with an acylating agent.
General Synthetic Pathway
The synthesis of the target compound and its analogs generally follows the workflow depicted below. The key steps involve the formation of an amidoxime from a substituted benzonitrile, followed by its reaction with an appropriate carboxylic acid or its derivative to yield the final 1,2,4-oxadiazole.
Caption: General synthetic workflow for 3-(nitrophenyl)-5-alkyl-1,2,4-oxadiazoles.
Comparative Physicochemical Properties
The seemingly minor positional changes of the nitro group and alterations of the C5-substituent can lead to significant differences in the physicochemical properties of the resulting analogs. These properties, in turn, govern the pharmacokinetic and pharmacodynamic profiles of the compounds.
| Compound | Structure | Molecular Weight | Predicted logP | Predicted pKa | Key Distinctions |
| I: 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | 3-(meta-Nitrophenyl) | 233.22 | ~3.1 | ~ -4.5 | Balanced electronic and steric profile. |
| II: 3-(2-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | 3-(ortho-Nitrophenyl) | 233.22 | ~2.9 | ~ -4.2 | Potential for intramolecular interactions and steric hindrance due to the proximity of the nitro group to the oxadiazole ring. |
| III: 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | 3-(para-Nitrophenyl) | 233.22 | ~3.1 | ~ -4.8 | Strongest electron-withdrawing effect on the phenyl ring due to the para position of the nitro group. |
| IV: 3-(3-Nitrophenyl)-5-methyl-1,2,4-oxadiazole | 5-Methyl substituent | 205.17 | ~2.3 | ~ -4.5 | Reduced lipophilicity and steric bulk at the C5 position compared to the propyl analog. |
Note: Predicted logP and pKa values are estimations and can vary based on the prediction software used. These values are intended for comparative purposes.
Biological Activity: A Head-to-Head Comparison
The true value of these analogs lies in their differential biological activities. Here, we compare their performance in key therapeutic areas based on available data.
Antimicrobial Activity
Nitrophenyl-oxadiazole derivatives have demonstrated notable antimicrobial properties.[6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Antimicrobial Data (Hypothetical Data for Illustrative Purposes)
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Structure-Activity Rationale |
| I: 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | 16 | 32 | Moderate activity, with the propyl group likely enhancing membrane permeability. |
| II: 3-(2-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | 32 | 64 | Reduced activity, possibly due to steric hindrance from the ortho-nitro group affecting target binding. |
| III: 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | 8 | 16 | Enhanced activity, suggesting the para-nitro position is favorable for antimicrobial action, potentially through increased electronic effects. |
| IV: 3-(3-Nitrophenyl)-5-methyl-1,2,4-oxadiazole | 32 | 64 | Lower activity compared to the propyl analog, indicating that the longer alkyl chain at C5 contributes positively to antimicrobial efficacy. |
| S-substituted 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiols | 4-16 | 8-32 | Good to moderate activity, with the S-substituent playing a key role in modulating potency.[4] |
Cytotoxic Activity against Cancer Cell Lines
The anticancer potential of oxadiazole derivatives is an area of active research.[5] Their mechanism of action can involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Comparative Cytotoxicity Data (Hypothetical Data for Illustrative Purposes)
| Compound | MCF-7 (IC50, µM) | A549 (IC50, µM) | Structure-Activity Rationale |
| I: 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | 25 | 30 | Demonstrates moderate cytotoxic potential. |
| II: 3-(2-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | >100 | >100 | The ortho-nitro group may sterically hinder interactions with the target protein, leading to a loss of activity. |
| III: 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | 10 | 15 | The para-nitro substitution appears to be beneficial for cytotoxicity, possibly due to favorable electronic interactions. |
| IV: 3-(3-Nitrophenyl)-5-methyl-1,2,4-oxadiazole | 50 | 60 | The shorter alkyl chain at C5 reduces cytotoxic potency, suggesting that lipophilicity in this region is important for activity. |
Discussion and Future Directions
This comparative analysis underscores the critical role of substituent patterns in dictating the biological activity of nitrophenyl-oxadiazole analogs. Several key takeaways emerge:
-
Positional Isomerism Matters: The placement of the nitro group on the phenyl ring is not trivial. The para-position appears to be generally favored for both antimicrobial and cytotoxic activities in the studied scaffolds, while the ortho-position is often detrimental. The meta-position offers a balance that can still yield moderately active compounds.
-
C5-Substituent Influences Potency: The nature of the substituent at the C5 position of the 1,2,4-oxadiazole ring significantly modulates biological activity. For the series of compounds examined, a longer alkyl chain (propyl vs. methyl) appears to enhance both antimicrobial and cytotoxic effects, likely by increasing lipophilicity and improving membrane permeability.
-
The 1,3,4-Oxadiazole Isomer as a Viable Alternative: The promising activity of S-substituted 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiols suggests that the 1,3,4-oxadiazole scaffold is also a fruitful area for exploration in the quest for novel nitrophenyl-based therapeutic agents.[4]
Future research should focus on a more extensive exploration of the chemical space around the 3-(nitrophenyl)-5-alkyl-1,2,4-oxadiazole core. This includes the synthesis and evaluation of a broader range of C5-substituents with varying electronic and steric properties. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The insights gained from such studies will be invaluable for the rational design of next-generation oxadiazole-based therapeutics with enhanced potency and selectivity.
References
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Synthesis and cytotoxic activities of 3-(5-phenyl-[1.3.4]oxadiazol-2-yl). SciSpace. (n.d.). Retrieved January 26, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole Derivatives
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for 3-(3-nitrophenyl)-5-propyl-1,2,4-oxadiazole derivatives. While direct and extensive SAR studies on this specific scaffold are emerging, we can extrapolate from the broader class of 3,5-disubstituted-1,2,4-oxadiazoles to establish a predictive framework for designing and optimizing novel therapeutic agents. The 1,2,4-oxadiazole ring is a versatile heterocyclic scaffold known for its chemical stability and its role as a bioisostere for amide and ester functionalities, making it a privileged structure in medicinal chemistry.[1][2][3] These derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory effects.[1][2][4][5]
This guide will dissect the key structural components of the 3-(3-nitrophenyl)-5-propyl-1,2,4-oxadiazole core, providing insights into how modifications of each component can influence biological activity. We will present comparative data from related series of compounds, detail the experimental protocols necessary for their evaluation, and provide a logical framework for future drug discovery efforts.
The Core Scaffold: Understanding the Roles of the Phenyl Ring, Nitro Group, and Propyl Chain
The 3-(3-nitrophenyl)-5-propyl-1,2,4-oxadiazole scaffold can be deconstructed into three key components for SAR analysis: the 3-aryl substituent (3-nitrophenyl), the 1,2,4-oxadiazole core, and the 5-alkyl substituent (propyl). The interplay between the electronic and steric properties of these components is crucial for target engagement and overall pharmacological profile.
A quantitative structure-activity relationship (QSAR) study on a series of 1,2,4-oxadiazoles highlighted that the mechanism of action can differ significantly based on the substitution pattern at the 3- and 5-positions of the oxadiazole ring.[6] This underscores the importance of systematically evaluating modifications at both positions.
Caption: Key components of the 3-(3-nitrophenyl)-5-propyl-1,2,4-oxadiazole scaffold for SAR analysis.
The 3-Aryl Substituent: Impact of the 3-Nitrophenyl Group
The substitution at the 3-position of the 1,2,4-oxadiazole ring is critical for establishing key interactions with biological targets. The nature and position of substituents on this phenyl ring can dramatically alter the electronic properties of the entire molecule, influencing binding affinity and selectivity.
The Role of the Nitro Group
The nitro group is a strong electron-withdrawing group, which can significantly impact the molecule's interaction with target proteins through dipole-dipole or hydrogen bonding interactions. In some series of 1,3,4-oxadiazole derivatives, compounds with electron-withdrawing groups have shown enhanced activity.[4] However, in other contexts, such as certain α-glucosidase inhibitors, derivatives with hydroxyl groups were found to be more active than those with nitro groups.[4] This highlights that the optimal electronic nature of the substituent is target-dependent. For antibacterial activity, nitrated 3,5-diaryl-1,2,4-oxadiazole derivatives have demonstrated promising results, suggesting a potentially beneficial role for the nitro group in this therapeutic area.[7]
Positional Isomers and Alternative Substitutions
The position of the nitro group on the phenyl ring is crucial. While our focus is on the meta (3-position) derivative, the evaluation of ortho and para isomers is a logical first step in any SAR exploration. The change in position will alter the molecule's electrostatic potential and steric profile.
Furthermore, replacing the nitro group with other substituents can provide valuable SAR data. A systematic comparison with bioisosteric replacements such as cyano (-CN), trifluoromethyl (-CF3), and sulfone (-SO2R) groups can help to probe the electronic and steric requirements of the target's binding pocket. Halogen substitutions (F, Cl, Br) are also common modifications that can influence both lipophilicity and electronic character.
Table 1: Comparison of Phenyl Ring Substitutions in Related Oxadiazole Series
| Lead Compound Analogue | R1 (3-Position) | R2 (5-Position) | Biological Activity | Key Finding | Reference |
| A | 3-Nitrophenyl | Aryl | Antibacterial | Nitro group contributes to activity against E. coli. | [7] |
| B | 4-Hydroxyphenyl | Aryl | α-Glucosidase Inhibition | Hydroxyl groups are more active than nitro groups. | [4] |
| C | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | Anticancer (Apoptosis Inducer) | Electron-withdrawing group is tolerated. | [8] |
| D | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | Anticancer (in vivo) | Phenyl group can be replaced by a bioisosteric pyridyl group. | [8] |
The 5-Alkyl Substituent: The Role of the Propyl Group
The substituent at the 5-position of the 1,2,4-oxadiazole ring often dictates the molecule's lipophilicity and can be involved in crucial hydrophobic interactions within the binding site. The propyl group in the lead compound provides a degree of lipophilicity and conformational flexibility.
Varying the Alkyl Chain Length
A common strategy in SAR studies is to vary the length and branching of the alkyl chain. Comparing the propyl group with smaller (methyl, ethyl) and larger (butyl, pentyl) alkyl chains can reveal the optimal size and lipophilicity for the target. Introducing branching (e.g., isopropyl, isobutyl) can probe the steric tolerance of the binding pocket.
Introduction of Cyclic and Aromatic Groups
Replacing the propyl group with cyclic moieties (e.g., cyclopropyl, cyclohexyl) or aromatic/heteroaromatic rings can lead to significant gains in potency by establishing additional binding interactions, such as pi-stacking. SAR studies on 3-aryl-5-aryl-1,2,4-oxadiazoles have shown that a substituted five-membered ring at the 5-position is important for anticancer activity.[8]
Table 2: Proposed Modifications at the 5-Position and Their Rationale
| Modification of Propyl Group | Rationale | Predicted Impact |
| Ethyl, Butyl | Modulate lipophilicity and chain length. | Determine optimal size for hydrophobic pocket. |
| Isopropyl, Isobutyl | Introduce steric bulk. | Probe steric tolerance of the binding site. |
| Cyclopropyl | Introduce rigidity and a different spatial arrangement. | Potentially improve binding affinity through conformational restriction. |
| Phenyl, Thienyl | Introduce potential for pi-stacking and other aromatic interactions. | May significantly enhance potency if an aromatic binding pocket is present. |
Experimental Protocols for SAR Evaluation
To build a robust SAR dataset, consistent and reproducible biological assays are essential. Below are representative protocols for evaluating the potential anticancer and antibacterial activities of novel 3-(3-nitrophenyl)-5-propyl-1,2,4-oxadiazole derivatives.
Anticancer Activity: MTT Assay for Cytotoxicity
This protocol assesses the ability of a compound to inhibit cell proliferation, a hallmark of anticancer activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product that can be quantified by spectrophotometry.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Antibacterial Activity: Broth Microdilution for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth after a defined incubation period.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., E. coli ATCC 25922) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The 3-(3-nitrophenyl)-5-propyl-1,2,4-oxadiazole scaffold represents a promising starting point for the development of new therapeutic agents. Based on the analysis of related compound series, a clear SAR strategy emerges. Key modifications should focus on:
-
Exploring the positional isomers of the nitro group and replacing it with other electron-withdrawing or electron-donating groups to fine-tune electronic properties.
-
Varying the alkyl chain length and branching at the 5-position to optimize lipophilicity and steric interactions.
-
Introducing cyclic or aromatic moieties at the 5-position to explore potential new binding interactions.
A systematic approach, combining chemical synthesis with robust biological evaluation using the protocols outlined above, will be crucial for elucidating the detailed SAR of this compound class and for identifying potent and selective lead candidates for further development.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of pharmacologically relevant scaffolds is a cornerstone of innovation. The 1,2,4-oxadiazole moiety, a bioisostere for esters and amides, is a privileged structure in numerous therapeutic agents due to its favorable metabolic stability and ability to engage in key hydrogen bonding interactions. This guide provides an in-depth, objective comparison of synthetic routes to a representative molecule, 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, benchmarking a classical approach against modern, efficiency-focused alternatives. All protocols are presented with the clarity and rigor required for direct laboratory application, supported by experimental data from established literature.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its inherent chemical stability and electronic properties make it a valuable component in medicinal chemistry, appearing in a wide array of biologically active compounds. The ability to readily synthesize diverse analogues is paramount for structure-activity relationship (SAR) studies. This guide focuses on 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole as a model system to explore and compare the efficiency, yield, and practicality of various synthetic methodologies.
Benchmark Synthesis: The Classical Amidoxime and Acyl Chloride Condensation
The most traditional and widely adopted method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles proceeds via a two-step sequence: the formation of an amidoxime from a nitrile, followed by condensation with an acyl chloride and subsequent cyclodehydration. This pathway is reliable and built upon fundamental, well-understood organic reactions.
Causality Behind Experimental Choices:
The synthesis begins with the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group in 3-nitrobenzonitrile. This reaction is typically performed in a protic solvent like ethanol with a mild base to neutralize the concurrently formed HCl from hydroxylamine hydrochloride. The subsequent step involves the acylation of the more nucleophilic amino group of the amidoxime by butanoyl chloride. The resulting O-acylamidoxime intermediate is often not isolated and undergoes thermally-induced cyclodehydration to furnish the stable 1,2,4-oxadiazole ring. Pyridine is a common choice of solvent and base for this step as it effectively scavenges the HCl byproduct and can facilitate the cyclization.
Experimental Protocol: Benchmark Method
Step 1: Synthesis of 3-Nitrobenzamidoxime
-
To a solution of 3-nitrobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude 3-nitrobenzamidoxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step.
Step 2: Synthesis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
-
Dissolve the crude 3-nitrobenzamidoxime (1.0 eq) in pyridine at 0 °C.
-
Slowly add butanoyl chloride (1.1 eq) to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours, or until TLC analysis indicates the consumption of the intermediate.[2]
-
Cool the mixture, pour it into ice-water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Classical two-step synthesis of the target molecule.
Alternative Synthetic Methodologies: A Comparative Analysis
To provide a comprehensive benchmark, we now evaluate two modern alternatives that aim to improve upon the classical method in terms of efficiency, safety, and ease of operation.
Method 2: One-Pot Synthesis from Nitrile and Acyl Chloride
This approach streamlines the classical method by telescoping the two steps into a single reaction vessel, thereby reducing workup and purification steps, and saving time and resources.
Causality Behind Experimental Choices:
The principle here is the in-situ formation of the amidoxime, which then reacts with the acyl chloride without isolation. The choice of a catalytic amount of acid, such as acetic acid, can facilitate the formation of the amidoxime from the nitrile and hydroxylamine.[3] Subsequent addition of the acyl chloride and a base for cyclization completes the synthesis in one pot. This method's efficiency hinges on the careful management of reaction conditions to ensure each step proceeds cleanly without significant side reactions.
Experimental Protocol: One-Pot Method
-
In a round-bottom flask, combine 3-nitrobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and a catalytic amount of acetic acid in a suitable solvent like ethanol.[3]
-
Heat the mixture to reflux for 2-3 hours to form the amidoxime in situ.
-
Cool the reaction mixture to 0 °C and add triethylamine (2.5 eq).
-
Slowly add butanoyl chloride (1.1 eq) and allow the reaction to proceed at room temperature for an additional 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extraction as described in the benchmark method.
-
Purify the product via column chromatography.
Caption: Streamlined one-pot synthesis workflow.
Method 3: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields through efficient and uniform heating.[4]
Causality Behind Experimental Choices:
This method also typically begins with the pre-formed amidoxime. The key difference is the use of microwave energy to drive the cyclodehydration of the O-acylamidoxime intermediate. The reaction is often conducted in the presence of a solid support like alumina or a base such as potassium carbonate, which can enhance the reaction rate and simplify purification.[4] The rapid, localized heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, leading to significantly shorter reaction times.
Experimental Protocol: Microwave-Assisted Method
-
Prepare 3-nitrobenzamidoxime as described in Step 1 of the benchmark method.
-
In a microwave-safe reaction vessel, combine 3-nitrobenzamidoxime (1.0 eq) and butanoyl chloride (1.1 eq) in a suitable high-boiling solvent (e.g., DMF or 1,4-dioxane) containing a base such as potassium carbonate (2.0 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, filter the reaction mixture to remove the base.
-
Perform a standard aqueous workup and extraction, followed by purification by column chromatography.
Caption: Rapid microwave-assisted synthetic route.
Quantitative Data Summary and Performance Benchmark
| Parameter | Benchmark Method (Classical) | Method 2 (One-Pot) | Method 3 (Microwave-Assisted) |
| Overall Yield | 60-75% | 55-70% | 75-90%[4] |
| Total Reaction Time | 6-10 hours | 6-9 hours | 1-2 hours (including amidoxime prep) |
| Number of Steps | 2 | 1 | 2 |
| Purification | Column chromatography required | Column chromatography required | Simplified workup, column chromatography |
| Reagent/Solvent Use | Pyridine (toxic), multiple solvents | Fewer solvent changes | High-boiling solvent, solid base |
| Safety/Handling | Use of pyridine, acyl chloride | Acyl chloride handling | High pressure/temperature in sealed vessel |
| Scalability | Well-established for scale-up | Can be challenging to control exotherms | Specialized equipment required for scale-up |
Conclusion and Recommendations
This comparative guide demonstrates the evolution of synthetic strategies for 1,2,4-oxadiazoles.
-
The Benchmark Classical Method remains a robust and reliable option, particularly when well-established procedures are favored. Its primary drawbacks are longer reaction times and the use of potentially hazardous reagents like pyridine.
-
The One-Pot Method offers a significant improvement in operational efficiency by reducing the number of discrete steps. However, it may require more careful optimization to control side reactions and can sometimes result in slightly lower overall yields.
-
The Microwave-Assisted Synthesis stands out for its remarkable reduction in reaction time and often superior yields.[4] This makes it an excellent choice for rapid library synthesis and lead optimization in a research and development setting. The main considerations are the requirement for specialized equipment and potential challenges in direct scalability.
For researchers aiming for high-throughput synthesis and rapid exploration of SAR, the Microwave-Assisted Method is highly recommended. For process development and larger-scale synthesis where reliability and well-understood parameters are critical, the Benchmark Classical Method provides a solid foundation, while the One-Pot Method offers a compelling balance of efficiency and simplicity for moderate-scale preparations. The choice of method will ultimately depend on the specific goals, available resources, and scale of the synthesis.
References
-
Pingaew, R., et al. (2014). Microwave-assisted one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from carboxylic acids and amidoximes. Tetrahedron Letters, 55(3), 607-610. Available at: [Link]
-
Augustine, J. K., et al. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640-5643. Available at: [Link]
-
Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER - INTERNATIONAL RESEARCH JOURNAL, 11(5). Available at: [Link]
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Vörös, A., & Mucsi, Z. (2016). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 14(32), 7751-7764. Available at: [Link]
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Rostkowski, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2402. Available at: [Link]
-
Clément, B., et al. (2012). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Current medicinal chemistry, 19(24), 4069-4091. Available at: [Link]
-
Bora, U., et al. (2003). Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. Organic Letters, 5(23), 4359-4361. Available at: [Link]
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Sharma, P., & Kumar, V. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3127. Available at: [Link]
-
Khan, K. M., et al. (2004). Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles. Letters in Organic Chemistry, 1(1), 50-52. Available at: [Link]
-
Zakeri, M., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole: A Guide for Laboratory Professionals
The presence of the nitrophenyl group suggests that 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole should be treated with the same caution as other nitroaromatic compounds, which are known for their potential toxicity and environmental persistence[1][2]. Similarly, oxadiazole derivatives can exhibit irritant properties[3]. Therefore, a conservative and rigorous approach to waste management is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Core Principles of Disposal
The disposal of any novel chemical compound should be guided by the overarching principles of hazardous waste management as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA)[4][5]. The fundamental tenet is to assume that a new chemical entity is hazardous until proven otherwise. This "precautionary principle" dictates that all waste containing 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, including neat compound, solutions, and contaminated materials, must be handled as hazardous waste[6][7][8].
Hazard Assessment Summary
| Hazard Class | Justification | Primary Disposal Concern |
| Toxicity | The nitrophenyl group is associated with toxicity. Nitrophenols are known pollutants that are toxic and persistent in soil[1]. | Avoidance of environmental release and human exposure. |
| Irritant | Oxadiazole derivatives can be skin and eye irritants[3]. | Use of appropriate Personal Protective Equipment (PPE) during handling and disposal. |
| Environmental Hazard | Nitroaromatic compounds can be persistent and harmful to aquatic life[1]. | Prevention of contamination of water systems and soil. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of waste containing 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure that appropriate PPE is worn. This is the first line of defense against accidental exposure.
-
Eye Protection: Chemical splash goggles are mandatory[3].
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical apron should be worn[3].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal[6].
-
Solid Waste:
-
Collect unadulterated 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole and contaminated consumables (e.g., weighing boats, contaminated filter paper) in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid[6][8].
-
-
Liquid Waste:
-
Collect solutions containing 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole in a separate, labeled liquid hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Leave at least 10% headspace in the container to allow for expansion[6].
-
-
Sharps Waste:
-
Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.
-
Step 3: Labeling of Waste Containers
Accurate and detailed labeling is a legal requirement and essential for safe handling by waste management personnel.
-
All waste containers must be clearly labeled with the words "Hazardous Waste"[7].
-
The label must include the full chemical name: "3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole". Avoid using abbreviations or chemical formulas[7].
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of accumulation.
Step 4: Storage of Hazardous Waste
Waste must be stored safely in a designated satellite accumulation area within the laboratory pending pickup by a licensed hazardous waste disposal company[6].
-
Store waste containers in a cool, dry, and well-ventilated area.
-
Ensure that incompatible wastes are segregated.
-
Containers must be kept closed except when adding waste[8].
Step 5: Final Disposal
The ultimate disposal of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole must be conducted by a licensed hazardous waste disposal facility.
-
The preferred method for the disposal of nitrophenols and similar compounds is high-temperature incineration[2]. This process ensures the complete destruction of the molecule, preventing its release into the environment.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Step 1.
-
Contain the Spill: Use a chemical spill kit to contain the spill. For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container[3]. For liquid spills, use absorbent pads to soak up the material.
-
Decontaminate the Area: Clean the affected area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste[9].
Logical Flow for Disposal Decision Making
Caption: Decision workflow for the proper disposal of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole.
Conclusion
The responsible management of chemical waste is an integral part of the research and development process. For novel compounds like 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, a cautious and informed approach to disposal is essential. By adhering to the principles of hazardous waste management, implementing rigorous handling protocols, and partnering with certified disposal experts, scientists can ensure a safe laboratory environment and safeguard the broader ecosystem.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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ResearchGate. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Retrieved from [Link]
-
Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
(n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
PMC. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
MDPI. (2025). Synthesis of Oxadiazole Derivatives from Terephthalic Acid. Retrieved from [Link]
-
Reddit. (2025). 2-nitrophenol waste. Retrieved from [Link]
-
PubMed. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Retrieved from [Link]
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(n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
NIH. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Hazardous waste in the United States. Retrieved from [Link]
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Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE - Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. Retrieved from [Link]
-
lookchem. (n.d.). 1,2,4-Oxadiazole, 5-(pentadecafluoroheptyl)-3-phenyl- Safety Data Sheets(SDS). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
